2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683533. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF6N2O4S2/c8-4-1-2-5(15-3-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGVZMNGTYAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327763 | |
| Record name | N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145100-51-2 | |
| Record name | N-(5-Chloro-2-pyridyl)triflimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145100-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Comins' reagent | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145100512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COMINS' REAGENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS933U9U66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine (Comins' Reagent)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, a pivotal reagent in modern organic synthesis, widely known as Comins' reagent.[1] This document details the established synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the successful preparation and application of this versatile triflating agent.
Introduction
This compound, or Comins' reagent, is a highly effective triflating agent used for the conversion of ketones, esters, and other carbonyl compounds into their corresponding vinyl or aryl triflates.[1][2] Developed by Daniel L. Comins, this stable, crystalline solid offers a significant advantage over other triflating agents, such as triflic anhydride, by enabling regioselective and stereocontrolled reactions under mild conditions.[1] The resulting vinyl triflates are valuable intermediates in a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, which are fundamental in the construction of complex molecular architectures often found in natural products and pharmaceutical agents.[1]
Compound Properties
A summary of the key physical and chemical properties of Comins' reagent is provided in Table 1.
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | Comins' Reagent, N-(5-Chloro-2-pyridyl)triflimide |
| CAS Number | 145100-51-2[3] |
| Molecular Formula | C₇H₃ClF₆N₂O₄S₂[3] |
| Molecular Weight | 392.68 g/mol [3] |
| Appearance | White solid[1] |
| Melting Point | 45-47 °C[4] |
| Storage Temperature | 2-8°C |
Synthetic Pathway
The synthesis of Comins' reagent is achieved through the bistriflation of 2-amino-5-chloropyridine. This reaction involves the treatment of the starting amine with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base, typically pyridine. The overall transformation is depicted in the following diagram:
References
Comins' Reagent: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical, chemical, and reactive properties of N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), a pivotal reagent in modern organic synthesis.
Comins' reagent, chemically known as N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a highly effective triflating agent utilized for the synthesis of vinyl triflates from ketones, aldehydes, and their corresponding enolates.[1][2] Developed by Professor Daniel L. Comins, this reagent has become an indispensable tool in organic chemistry, particularly in the construction of complex molecules and intermediates for drug discovery. Its stability, high reactivity, and selectivity offer significant advantages over other triflating agents. This guide provides a detailed overview of its properties, experimental protocols, and reaction mechanisms.
Core Physical and Chemical Properties
Comins' reagent is a white to light yellow crystalline solid that is stable under ambient conditions, making it convenient to handle and store.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) | [4] |
| Synonyms | 2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine, Comins' Triflating Reagent | [4] |
| CAS Number | 145100-51-2 | |
| Molecular Formula | C₇H₃ClF₆N₂O₄S₂ | |
| Molecular Weight | 392.68 g/mol | |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 45-47 °C | |
| Solubility | Soluble in most organic solvents. | [5] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
The structural integrity of Comins' reagent can be confirmed through various spectroscopic techniques. The key spectral data are presented below.
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | Signals corresponding to the protons on the chloropyridyl ring. |
| ¹³C NMR (CDCl₃) | Resonances for the carbons of the chloropyridyl ring and the trifluoromethyl groups. |
| FTIR (ATR) | Strong absorption bands characteristic of S=O and C-F bonds. |
Reaction Chemistry and Mechanism
The primary application of Comins' reagent is the conversion of a ketone or aldehyde to a vinyl triflate. This transformation proceeds through the reaction of the corresponding metal enolate with the reagent. The trifluoromethanesulfonyl group is a highly effective leaving group, facilitating subsequent cross-coupling reactions such as Suzuki, Heck, and Stille couplings.[6]
The generally accepted mechanism involves the nucleophilic attack of the enolate oxygen on one of the sulfur atoms of the Comins' reagent. This is followed by the departure of the chloropyridyl-bis(trifluoromethanesulfonyl)amide anion, a good leaving group, to furnish the vinyl triflate.
Experimental Protocols
Synthesis of Comins' Reagent
A detailed procedure for the synthesis of N-(5-chloro-2-pyridyl)triflimide has been reported in Organic Syntheses. The process involves the reaction of 2-amino-5-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base.
General Procedure for the Synthesis of Vinyl Triflates
The following is a general protocol for the formation of a vinyl triflate from a ketone using Comins' reagent.
Examples of Vinyl Triflate Synthesis
The following table provides examples of vinyl triflate synthesis from various ketones using Comins' reagent, highlighting the reaction conditions and yields.
| Ketone Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | LDA | THF | -78 to rt | 81 | [7] |
| Acetophenone | KHMDS | THF | -78 | 92 | |
| 2-Methylcyclohexanone | LDA | THF | -78 | 85 (kinetic product) | |
| 4-tert-Butylcyclohexanone | NaHMDS | THF | -78 | 95 |
Safety and Handling
Comins' reagent is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
Comins' reagent is a powerful and versatile tool for the synthesis of vinyl triflates, which are valuable intermediates in a wide range of organic transformations, particularly in the realm of cross-coupling chemistry. Its stability, high reactivity, and the mild conditions under which it reacts make it a preferred choice for complex molecule synthesis in both academic and industrial research, including drug development. This guide provides essential information for its effective and safe utilization in the laboratory.
References
- 1. A review on various aspects of organic synthesis using Comins’ reagent - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) 25 g | Buy Online [thermofisher.com]
- 4. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 | CID 388544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-[N,N-Bis(trifluoromethanesulfonyl)amino]-5-chloropyridine | 145100-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Named Molecules in Organic Chemistry | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on N-(5-chloro-2-pyridyl)triflimide (Comins' Reagent)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-chloro-2-pyridyl)triflimide, widely known as Comins' reagent, is a stable, crystalline solid utilized as a highly effective triflating agent in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a generalized procedure for the determination of its crystal structure via single-crystal X-ray diffraction. While the specific crystallographic data for N-(5-chloro-2-pyridyl)triflimide is not publicly available, this document outlines the standard methodology for such a determination.
Introduction
N-(5-chloro-2-pyridyl)triflimide is a pyridine-derived triflimide that serves as a key reagent for the conversion of ketones, esters, and other carbonyl compounds into their corresponding vinyl or aryl triflates.[1] These triflates are versatile intermediates, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[1] Developed by Daniel L. Comins and his team, this reagent offers a more stable and selective alternative to triflic anhydride.[1]
Physicochemical Properties
A summary of the key quantitative data for N-(5-chloro-2-pyridyl)triflimide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₆N₂O₄S₂ | [2][3][4][5][6][7] |
| Molecular Weight | 392.68 g/mol | [2][5][6][7] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Melting Point | 45-47 °C (lit.) | [4] |
| Boiling Point | 77-90°C/0.2 mmHg | [4] |
| CAS Number | 145100-51-2 | [3][4][5][6] |
Experimental Protocols
Synthesis of N-(5-chloro-2-pyridyl)triflimide
The following protocol is adapted from a procedure published in Organic Syntheses.[8]
Materials:
-
2-Amino-5-chloropyridine
-
Pyridine (anhydrous)
-
Trifluoromethanesulfonic anhydride (triflic anhydride)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-amino-5-chloropyridine (27.13 g, 0.211 mol) and anhydrous pyridine (35.04 g, 35.88 mL, 0.443 mol) in 800 mL of dichloromethane under an argon atmosphere.[8]
-
The reaction mixture is cooled to -78°C in a dry ice/acetone bath.[8]
-
A solution of triflic anhydride (125 g, 74.54 mL, 0.443 mol) in 150 mL of dichloromethane is added dropwise via cannula over 3.5 hours with vigorous stirring.[8]
-
After the addition is complete, the solution is stirred for an additional 2 hours at -78°C.[8]
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 19 hours.[8]
-
The reaction is quenched with 50 mL of cold water, and the layers are separated.[8]
-
The aqueous layer is extracted with dichloromethane (4 x 50 mL).[8]
-
The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL).[8]
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under vacuum.[8]
-
The crude product is purified by Kugelrohr distillation (bp 88–100°C/0.15 mm) to yield N-(5-chloro-2-pyridyl)triflimide as a white solid (61.84 g, 75% yield) with a melting point of 47–48°C.[8]
Caption: Synthesis workflow for N-(5-chloro-2-pyridyl)triflimide.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
As of the latest search, the complete crystal structure of N-(5-chloro-2-pyridyl)triflimide has not been deposited in publicly accessible crystallographic databases. The following is a generalized experimental protocol for the determination of a small molecule crystal structure.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof).
-
Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
-
The final refined structure is validated using various crystallographic metrics.
Caption: General workflow for small molecule crystal structure determination.
Conclusion
N-(5-chloro-2-pyridyl)triflimide is a valuable reagent in modern organic synthesis. This guide has provided a detailed protocol for its preparation and a general methodology for its structural characterization by single-crystal X-ray diffraction. While the definitive crystal structure is not yet in the public domain, the protocols outlined here provide a solid foundation for researchers working with this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 | CID 388544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) 0.96 Comins’ Reagent [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comins' Reagent: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Comins' reagent (N-(5-Chloro-2-pyridyl)triflimide), a highly selective triflating agent pivotal in modern organic synthesis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside key reaction pathways visualized using the DOT language.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Comins' reagent, facilitating its identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Comins' Reagent [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.58 | d | 2.93 | 1H | Pyridyl-H6 |
| 7.90 | dd | 8.8, 2.2 | 1H | Pyridyl-H4 |
| 7.42 | d | 8.8 | 1H | Pyridyl-H3 |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data for Comins' Reagent [1]
| Chemical Shift (δ) ppm | Assignment |
| 149.31 | Pyridyl-C2 |
| 143.82 | Pyridyl-C6 |
| 139.33 | Pyridyl-C4 |
| 135.84 | Pyridyl-C5 |
| 126.18 | Pyridyl-C3 |
| 117.06 (q, J ≈ 320 Hz) | -CF₃ |
Solvent: CDCl₃, Frequency: 75 MHz
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Comins' Reagent [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1570 | Medium | C=N, C=C stretch (pyridine) |
| 1460 | Strong | C=C stretch (pyridine) |
| 1230, 1215 | Strong | S=O stretch (asymmetric) |
| 1125 | Strong | C-F stretch |
| 1010 | Medium | S=O stretch (symmetric) |
| 925, 905 | Medium | S-N stretch |
| 745, 730 | Medium | C-Cl stretch |
Sample Preparation: Nujol mull
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Comins' Reagent Adducts [2]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 392.91998 |
| [M+Na]⁺ | 414.90192 |
| [M+NH₄]⁺ | 409.94652 |
| [M+K]⁺ | 430.87586 |
| [M-H]⁻ | 390.90542 |
| [M+HCOO]⁻ | 436.91090 |
| [M+CH₃COO]⁻ | 450.92655 |
Molecular Formula: C₇H₃ClF₆N₂O₄S₂, Exact Mass: 391.91270
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of Comins' reagent in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
¹³C NMR Acquisition :
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Dissolve a small amount of Comins' reagent (approximately 10-20 mg) in a volatile organic solvent such as methylene chloride.[4]
-
Apply a few drops of the solution to the surface of a salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a stock solution of Comins' reagent at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[5]
-
-
Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Set the mass range to scan from m/z 100 to 1000.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the analyte.
-
-
Data Processing : Analyze the resulting mass spectrum to identify the molecular ion and common adducts, comparing the observed m/z values with the predicted values.
Visualizations
The following diagrams, generated using the DOT language, illustrate the synthesis of Comins' reagent and its general reaction mechanism.
Caption: Synthesis workflow for Comins' reagent.
Caption: General reaction mechanism of Comins' reagent with a ketone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PubChemLite - N-(5-chloro-2-pyridyl)triflimide (C7H3ClF6N2O4S2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Advent of Pyridine-Derived Triflating Reagents: A Technical Guide to Their Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethanesulfonyl (triflyl) group has been a transformative event in modern organic synthesis. Its exceptional ability to function as a leaving group has unlocked new pathways for carbon-carbon and carbon-heteroatom bond formation, proving indispensable in the synthesis of complex molecules, including pharmaceuticals. Within the arsenal of triflating agents, pyridine-derived reagents have carved out a significant niche, offering unique advantages in terms of reactivity, selectivity, and handling. This in-depth technical guide explores the discovery and history of these powerful reagents, providing detailed experimental protocols and comparative data to inform their effective application in research and development.
Discovery and Historical Context: The Quest for Efficient Enol Triflating Agents
The journey to modern triflating reagents began with the recognition of the triflate group's potential as a superior leaving group. Early methods for the synthesis of vinyl triflates, crucial intermediates for cross-coupling reactions, often relied on triflic anhydride (Tf₂O). While effective, triflic anhydride is a highly reactive and corrosive liquid, posing significant handling challenges. This spurred the search for more stable, user-friendly alternatives.
A significant breakthrough came in the early 1990s from the laboratory of Professor Daniel L. Comins. His group introduced N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), which would become widely known as Comins' reagent .[1][2] First reported in 1992, this stable, crystalline solid provided a safer and often more selective means of preparing vinyl triflates from ketone enolates.[1] The development of Comins' reagent and its analogues marked a pivotal moment in the evolution of triflating agents.
Prior to Comins' work, N-phenyl-bis(trifluoromethanesulfonimide) was a known and utilized triflating agent.[3] While also a solid and an improvement over triflic anhydride, the pyridine-based scaffold of Comins' reagent offered distinct advantages in certain applications, including improved reactivity and easier purification of the resulting vinyl triflates. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur center, facilitating the triflyl transfer.
The development of these reagents can be visualized as a progression towards greater stability, selectivity, and ease of use, as illustrated in the following diagram.
Key Pyridine-Derived Triflating Reagents: A Comparative Overview
While Comins' reagent is the most prominent member, a family of N-pyridyltriflimides has been developed and utilized. The parent compound, N-(2-pyridyl)triflimide, and its 5-chloro derivative are the most common. The table below summarizes key quantitative data for their synthesis.
| Reagent | Starting Material | Yield (%) | Melting Point (°C) | Reference |
| N-(2-Pyridyl)triflimide | 2-Aminopyridine | 81 | 41-42 | [4] |
| N-(5-Chloro-2-pyridyl)triflimide (Comins' Reagent) | 2-Amino-5-chloropyridine | 75 | 47-48 | [4] |
The primary application of these reagents is the conversion of ketone enolates to vinyl triflates. The general reaction mechanism is depicted below.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key pyridine-derived triflating reagents.
Synthesis of N-(2-Pyridyl)triflimide[4]
Materials:
-
2-Aminopyridine (19.86 g, 0.211 mol)
-
Pyridine (35.04 g, 35.88 mL, 0.443 mol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (125 g, 74.54 mL, 0.443 mol)
-
Dichloromethane (CH₂Cl₂) (950 mL total)
-
Water
-
10% Aqueous Sodium Hydroxide
-
Brine
-
Magnesium Sulfate
Procedure:
-
A 2-L two-necked round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-aminopyridine (19.86 g, 0.211 mol) and pyridine (35.88 mL, 0.443 mol) in 800 mL of dichloromethane under an argon atmosphere.
-
The reaction mixture is cooled to -78 °C. A solution of triflic anhydride (74.54 mL, 0.443 mol) in 150 mL of CH₂Cl₂ is added dropwise via a cannula over 3.5 hours with vigorous stirring.
-
After stirring for 2 hours at -78 °C, the cooling bath is removed, and stirring is continued at room temperature for 19 hours.
-
The reaction mixture is quenched with 50 mL of cold water, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (4 x 50 mL).
-
The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL), and then dried over magnesium sulfate.
-
After filtration, the solvent is removed under vacuum to give the crude product.
-
Purification by Kugelrohr distillation (85–100 °C/0.25 mm) yields 61 g (81%) of pure N-(2-pyridyl)triflimide as a white solid (mp 41–42 °C).
Synthesis of N-(5-Chloro-2-pyridyl)triflimide (Comins' Reagent)[4]
Materials:
-
2-Amino-5-chloropyridine (27.13 g, 0.211 mol)
-
Pyridine (35.04 g, 35.88 mL, 0.443 mol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (125 g, 74.54 mL, 0.443 mol)
-
Dichloromethane (CH₂Cl₂) (950 mL total)
-
Water
-
10% Aqueous Sodium Hydroxide
-
Brine
-
Magnesium Sulfate
Procedure:
-
Using the same procedure as described for N-(2-pyridyl)triflimide, 2-amino-5-chloropyridine (27.13 g, 0.211 mol) is used as the starting material.
-
The reaction yields N-(5-chloro-2-pyridyl)triflimide as a solid.
-
Purification by Kugelrohr distillation (88–100 °C/0.15 mm) affords 61.84 g (75%) of the pure product (mp 47–48 °C).
Applications in Drug Development and Complex Molecule Synthesis
The vinyl triflates generated using pyridine-derived triflating reagents are exceptionally versatile intermediates, particularly in the context of drug development where the construction of complex molecular scaffolds is paramount. They are stable, readily purified, and serve as excellent electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] These reactions enable the formation of carbon-carbon bonds with high efficiency and stereocontrol, facilitating the synthesis of novel pharmaceutical candidates.
The workflow for a typical application in cross-coupling is outlined below.
Conclusion
Pyridine-derived triflating reagents, spearheaded by the development of Comins' reagent, represent a significant advancement in the field of organic synthesis. Their enhanced stability, selectivity, and ease of handling compared to earlier triflating agents have made them invaluable tools for researchers in academia and industry. A thorough understanding of their history, synthesis, and reactivity is crucial for leveraging their full potential in the design and construction of novel chemical entities with applications in medicine and materials science.
References
- 1. Comins' reagent - Wikipedia [en.wikipedia.org]
- 2. N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) 0.96 Comins’ Reagent [sigmaaldrich.com]
- 3. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermodynamic Stability of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the thermodynamic stability of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, a widely used triflating agent commonly known as Comins' Reagent. While quantitative experimental data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not publicly available, this document synthesizes existing information on its physical and chemical properties, reactivity, and handling to infer its stability profile. A detailed experimental protocol for its synthesis is also provided, along with a discussion of its reactivity and safe handling procedures. This guide is intended for researchers, scientists, and professionals in drug development who utilize or plan to utilize this important reagent in their work.
Introduction
This compound, also known by its trivial name Comins' Reagent, is a highly effective electrophilic triflating agent.[1] It is instrumental in the synthesis of vinyl triflates from ketones, which are versatile intermediates in a variety of carbon-carbon bond-forming reactions, including the Suzuki and Heck cross-coupling reactions.[2] The reagent is favored for its crystalline, bench-stable nature, offering a more manageable alternative to the highly reactive triflic anhydride.[2] Understanding the thermodynamic stability of Comins' Reagent is crucial for its safe handling, storage, and application in various synthetic protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₃ClF₆N₂O₄S₂ | |
| Molecular Weight | 392.68 g/mol | |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 45-47 °C (literature) | |
| Solubility | Soluble in most organic solvents | [4] |
| CAS Number | 145100-51-2 |
Thermodynamic Stability
Thermal Stability Assessment
A thorough search of scientific literature, patents, and safety databases did not yield any specific quantitative data on the thermodynamic stability of this compound from experimental techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Such data would provide critical information regarding the onset of decomposition, enthalpy of decomposition, and mass loss as a function of temperature.
However, the compound is widely described as a "bench-stable solid," which suggests a degree of thermal stability under standard laboratory conditions.[4] Its melting point of 45-47 °C indicates that it is a solid at room temperature and can be handled without immediate decomposition.
Reactivity and Incompatibilities
The stability of Comins' Reagent is also influenced by its reactivity with other substances. It is sensitive to moisture and should be stored under an inert atmosphere.[5] The reagent reacts with water, and therefore, contact with aqueous solutions should be controlled during workup procedures.[3]
It is a strong electrophile and will react with nucleophiles. Its primary function is to react with enolates of carbonyl compounds.[6] Therefore, it should be stored away from strong nucleophiles and bases, except when intended for a reaction.
Hazardous Decomposition Products
While specific thermal decomposition products have not been documented in the reviewed literature, based on its molecular structure, thermal decomposition could potentially release hazardous gases such as hydrogen fluoride, hydrogen chloride, oxides of nitrogen, and oxides of sulfur.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods.[7]
Reaction Scheme:
Figure 1: Synthesis of Comins' Reagent.
Materials:
-
2-Amino-5-chloropyridine
-
Triflic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
10% Sodium hydroxide (aq)
-
Brine
-
Magnesium sulfate
Procedure:
-
A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-amino-5-chloropyridine (27.13 g, 0.211 mol) and pyridine (35.04 g, 35.88 mL, 0.443 mol) in 800 mL of dichloromethane (CH₂Cl₂) under an argon atmosphere.[7]
-
The reaction mixture is cooled to -78 °C.[7]
-
A solution of triflic anhydride (125 g, 74.54 mL, 0.443 mol) in 150 mL of CH₂Cl₂ is added dropwise via a cannula over 3.5 hours with vigorous stirring.[7]
-
After the addition is complete, the solution is stirred for an additional 2 hours at -78 °C.[7]
-
The cooling bath is removed, and stirring is continued at room temperature for 19 hours.[7]
-
The reaction mixture is quenched with 50 mL of cold water, and the layers are separated.[7]
-
The aqueous layer is extracted with CH₂Cl₂ (4 x 50 mL).[7]
-
The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL), and then dried over magnesium sulfate.[7]
-
After filtration, the solvent is removed under vacuum to give the crude product.[7]
-
The crude product is purified by Kugelrohr distillation (bp 88–100 °C/0.15 mm) to yield pure N-(5-chloro-2-pyridyl)triflimide (61.84 g, 75%) as a white solid with a melting point of 47–48 °C.[7]
Reactivity and Applications
Comins' Reagent is a powerful tool in organic synthesis, primarily for the formation of vinyl triflates. The electron-withdrawing nature of the 5-chloropyridyl group enhances the electrophilicity of the sulfur atoms, making it more reactive than other triflating agents like N-phenyltriflimide.
Figure 2: General reaction pathway involving Comins' Reagent.
The resulting vinyl triflates are valuable precursors for a wide range of transformations, including:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds.
-
Heck Reaction: For the synthesis of substituted alkenes.
-
Stille Coupling: For the formation of carbon-carbon bonds using organotin compounds.
-
Carbonylation Reactions: For the introduction of a carbonyl group.
Safety and Handling
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
Storage:
-
Store in a cool, dry place.[5]
-
Keep container tightly closed in a dry and well-ventilated place.[5]
-
Store under an inert gas as it is sensitive to moisture.[5] Recommended storage temperature is often cited as 2-8°C.
Conclusion
This compound is a valuable and widely used reagent in organic synthesis. While it is generally considered a bench-stable solid, a comprehensive, quantitative assessment of its thermodynamic stability through techniques like DSC and TGA is currently lacking in the public domain. This guide has summarized the available information on its physicochemical properties, synthesis, reactivity, and handling to provide a practical understanding of its stability profile. Researchers and professionals using this reagent should adhere to the recommended safety and handling procedures and be mindful of its reactivity with moisture and nucleophiles. Further studies to quantify its thermal decomposition behavior would be a valuable addition to the scientific literature and would enhance its safe and effective use in all applications.
References
- 1. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. echemi.com [echemi.com]
- 4. Comin’s reagent - Enamine [enamine.net]
- 5. 2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Comins' reagent - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Solubility of Comins' Reagent in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)). Comins' reagent is a highly effective electrophilic triflating agent used for the synthesis of vinyl and aryl triflates from ketones, aldehydes, and phenols.[1][2] Understanding its solubility is critical for its effective application in organic synthesis, particularly in the context of reaction setup, purification, and scale-up processes.
While qualitative descriptions of the solubility of Comins' reagent are available, quantitative data is not readily found in publicly accessible literature. This guide summarizes the available qualitative information and provides a general experimental protocol for determining solubility. Additionally, a typical experimental workflow involving Comins' reagent is visualized to aid in practical application.
Solubility of Comins' Reagent: A Qualitative Overview
Comins' reagent is a white to off-white crystalline solid at room temperature.[3] It is generally described as being soluble in most common organic solvents.[4] This solubility is a key feature, facilitating its use in a variety of reaction conditions. The presence of the pyridyl group and the two trifluoromethanesulfonyl groups contributes to its solubility profile in a range of organic media.
The following table summarizes the qualitative solubility of Comins' reagent in several common organic solvents based on its documented use in chemical synthesis.
| Solvent | Chemical Formula | Polarity | Solubility Profile | References |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Routinely used as a solvent for reactions involving Comins' reagent, indicating good solubility. | [4] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Frequently used as a solvent for reactions with Comins' reagent, indicating good solubility. | |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Expected to be soluble based on the general statement of solubility in most organic solvents. | [4] |
| Toluene | C₇H₈ | Nonpolar | Likely soluble, though less commonly cited as a primary reaction solvent compared to DCM or THF. | [4] |
| Acetonitrile | CH₃CN | Polar Aprotic | Expected to be soluble, often used in purification and analysis of reactions with Comins' reagent. | [4] |
Note: While Comins' reagent is soluble in these organic solvents, it is sensitive to moisture and will hydrolyze in water.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for specific applications, the following general protocol can be used to determine the solubility of a solid organic compound like Comins' reagent in a given organic solvent. This method is based on the principle of saturation.[5][6][7]
Objective: To determine the solubility of Comins' reagent in a specific organic solvent at a given temperature (e.g., g/100 mL).
Materials:
-
Comins' reagent
-
Selected organic solvent (e.g., THF, Dichloromethane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
A temperature-controlled environment (e.g., water bath, incubator)
-
Vials with sealed caps
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or round-bottom flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the chosen organic solvent to a vial containing a magnetic stir bar.
-
Gradually add a pre-weighed excess amount of Comins' reagent to the solvent while stirring. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the solid at the bottom.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, known volume of the saturated solution to a pre-weighed evaporating dish or round-bottom flask.
-
Carefully evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until the dissolved Comins' reagent is left as a dry solid.
-
Once the solvent is completely removed, weigh the dish or flask containing the solid residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty dish/flask from the final weight to determine the mass of the dissolved Comins' reagent.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved reagent (g) / Volume of solvent collected (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Comins' reagent is an irritant; avoid inhalation and contact with skin and eyes.
-
The organic solvents used are often flammable and volatile; handle with care away from ignition sources.
Visualization of an Experimental Workflow
The following diagram illustrates a typical experimental workflow for the triflation of a ketone to a vinyl triflate using Comins' reagent. This process is a common application and showcases the practical use of the reagent in a laboratory setting.
Caption: Experimental workflow for ketone triflation.
Conclusion
References
- 1. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on various aspects of organic synthesis using Comins’ reagent (2021) | Duraipandi Devi Priya | 1 Citations [scispace.com]
- 3. Comins' reagent - Wikipedia [en.wikipedia.org]
- 4. Comin’s reagent - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Electrochemical Potential of Comins' Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, is a widely utilized electrophilic triflating agent in organic synthesis, particularly for the formation of vinyl and aryl triflates. These triflates are crucial intermediates in a variety of cross-coupling reactions, which are fundamental to modern drug discovery and development. While the synthetic utility of Comins' reagent is well-documented, its electrochemical properties, specifically its electrochemical potential, are not extensively reported in the scientific literature. This technical guide aims to provide a comprehensive overview of the theoretical and practical aspects of the electrochemical potential of Comins' reagent. It will cover the expected electrochemical behavior based on its molecular structure, a generalized experimental protocol for its determination using cyclic voltammetry, and the potential implications of its electrochemical properties in the context of drug development and synthetic chemistry.
Introduction
Comins' reagent is valued for its stability and selectivity in triflating a wide range of nucleophiles, including ketone enolates, phenols, and heterocyclic compounds. The resulting triflates are excellent leaving groups, making them versatile substrates for carbon-carbon and carbon-heteroatom bond formation. Understanding the electrochemical potential of Comins' reagent is crucial for several reasons. It can provide insights into its reactivity, stability, and potential for participating in or being affected by redox processes. In the context of drug development, where electrochemical assays are increasingly used for metabolism and toxicity screening, knowledge of a key reagent's electrochemical behavior is of significant importance.
Expected Electrochemical Behavior
While specific experimental data on the electrochemical potential of Comins' reagent is scarce, its molecular structure allows for predictions of its likely behavior. The reagent is composed of two key electroactive moieties: a 5-chloropyridine ring and a bis(trifluoromethanesulfonyl)imide (triflimide) group.
-
The Pyridine Moiety: Pyridine and its derivatives are known to undergo reduction at negative potentials. For instance, an irreversible reduction wave for the pyridinium ion has been observed at approximately -1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode. The presence of an electron-withdrawing chlorine atom on the pyridine ring in Comins' reagent is expected to make this reduction slightly more favorable (occur at a less negative potential).
-
The Triflimide Moiety: The triflimide group is known for its remarkable stability and is often used as a non-coordinating anion in electrochemical studies. The bis(trifluoromethanesulfonyl)amide anion is generally considered electrochemically inert over a wide potential window. However, the N-S bonds in the triflimide group of Comins' reagent are polarized, and it is conceivable that under certain conditions, this group could be subject to reductive cleavage.
Based on these considerations, it is hypothesized that the primary electrochemical process for Comins' reagent will be the reduction of the 5-chloropyridine ring. The exact potential of this reduction would need to be determined experimentally.
Quantitative Data
As of the latest literature review, specific quantitative data for the electrochemical potential of Comins' reagent is not available. The following table is provided as a template for researchers to populate once experimental data has been acquired.
| Electrochemical Parameter | Value (V vs. reference electrode) | Experimental Conditions |
| Reduction Potential (Epc) | Data not available | Specify solvent, electrolyte, scan rate |
| Oxidation Potential (Epa) | Data not available | Specify solvent, electrolyte, scan rate |
| Half-wave Potential (E1/2) | Data not available | Specify solvent, electrolyte, scan rate |
Experimental Protocol: Determination of Electrochemical Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common technique for determining the electrochemical potential of organic compounds. The following is a generalized protocol that can be adapted for the analysis of Comins' reagent.
4.1. Materials and Equipment
-
Potentiostat with CV software
-
Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire or graphite rod as the counter electrode
-
Inert gas (Argon or Nitrogen) for deoxygenation
-
Anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6), tetrabutylammonium perchlorate (TBAP))
-
Comins' reagent
4.2. Procedure
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve Comins' reagent in the electrolyte solution to a concentration of 1-5 mM.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deoxygenation: Purge the analyte solution with the inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to a range where no faradaic current is observed (e.g., 0 V).
-
Set the switching potential to a value sufficiently negative to observe the reduction of the pyridine moiety (e.g., -2.0 V) and sufficiently positive to observe any oxidation (e.g., +2.0 V).
-
Set the scan rate to a standard value (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
If the process is reversible, calculate the half-wave potential (E1/2) as (Epc + Epa)/2.
-
Vary the scan rate to investigate the nature of the electrochemical process (e.g., diffusion-controlled, adsorption-controlled).
-
Visualizations
Reaction Mechanism of Comins' Reagent
The following diagram illustrates the general mechanism of triflation of a ketone enolate using Comins' reagent.
Methodological & Application
Application Notes and Protocols: Synthesis of Vinyl Triflates Using Comins' Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of vinyl triflates from ketones utilizing Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide. Vinyl triflates are versatile intermediates in organic synthesis, serving as key precursors for a variety of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. Comins' reagent is a stable, crystalline solid that acts as a powerful triflating agent for the conversion of ketone enolates to their corresponding vinyl triflates under mild conditions. A significant advantage of this reagent is its ability to effect regioselective and stereocontrolled triflation at low temperatures, such as -78 °C, which minimizes side reactions and enhances product yields. The straightforward removal of the chloropyridine byproduct via a simple aqueous wash further simplifies the purification process.
Introduction
The conversion of ketones to vinyl triflates is a fundamental transformation in modern organic synthesis, enabling the participation of otherwise unreactive carbonyl compounds in a wide array of coupling reactions. Comins' reagent, developed by Daniel L. Comins, has emerged as a superior alternative to other triflating agents like triflic anhydride due to its stability, ease of handling, and high reactivity under mild conditions. The reaction proceeds through the initial deprotonation of a ketone with a strong base to form a lithium enolate, which then undergoes a nucleophilic attack on the Comins' reagent to furnish the desired vinyl triflate. This protocol outlines the general procedure for this transformation and provides a summary of representative examples.
Data Presentation
The following table summarizes the synthesis of various vinyl triflates from their corresponding ketone precursors using Comins' reagent. The data highlights the versatility of the reagent with different substrates and bases, consistently providing good to excellent yields.
| Ketone Precursor | Base | Reaction Conditions | Product | Yield (%) |
| 2-Methylcyclohexanone | LDA | THF, -78 °C, 1 h | 2-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate | 95 |
| Cyclohexanone | NaHMDS | THF, -78 °C, 2 h | 1-Cyclohexen-1-yl trifluoromethanesulfonate | 92 |
| 2-Heptanone | KHMDS | THF, -78 °C, 1 h | 2-Hepten-2-yl trifluoromethanesulfonate (major regioisomer) | 88 |
| Propiophenone | LDA | THF, -78 °C, 1 h | (Z)-1-Phenyl-1-propen-1-yl trifluoromethanesulfonate | 85 |
| α-Tetralone | LDA | THF, -78 °C, 1 h | 3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate | 91 |
| Camphor | KHMDS | THF, -78 °C, 2 h | (+)-Bornen-2-yl trifluoromethanesulfonate | 78 |
Experimental Protocol
This protocol describes a general procedure for the synthesis of a vinyl triflate from a ketone using Comins' reagent. The following is a representative example for the conversion of 2-methylcyclohexanone to 2-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate.
Materials:
-
2-Methylcyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (e.g., 2-methylcyclohexanone, 1.0 eq.) in anhydrous THF dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Triflation: In a separate flame-dried flask, dissolve Comins' reagent (1.1 eq.) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude vinyl triflate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.
Mandatory Visualizations
Reaction Mechanism:
Caption: General reaction mechanism for vinyl triflate synthesis.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for the Triflation of Ketone Enolates Using Comins' Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a highly effective electrophilic triflating agent used for the synthesis of vinyl triflates from ketone enolates.[1][2] Vinyl triflates are versatile intermediates in organic synthesis, serving as key precursors for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Heck cross-coupling reactions.[2] Developed by Professor Daniel L. Comins, this reagent offers a stable, crystalline alternative to the more hazardous triflic anhydride, allowing for regioselective and stereocontrolled triflation of ketone enolates under mild conditions.[1][3]
These application notes provide a comprehensive overview of the use of Comins' reagent for the triflation of ketone enolates, including a summary of reaction yields, detailed experimental protocols, and a depiction of the general reaction workflow.
Data Presentation
The following table summarizes the yields for the triflation of various ketone enolates using Comins' reagent and its analogue, N-(2-Pyridyl)triflimide. The data is compiled from the seminal work published in Organic Syntheses.[3]
| Ketone Starting Material | Base | Reagent | Reaction Conditions | Product | Yield (%)[3] |
| 2-Methylcyclohexanone | NaHMDS | N-(5-Chloro-2-pyridyl)triflimide | -78°C, 2 hr | 2-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate | 92 |
| 2-Methyl-1-tetralone | LDA | N-(2-Pyridyl)triflimide | -78°C, 3 hr | 2-Methyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate | 76 |
| 2-Phenylcyclohexanone | LDA | N-(5-Chloro-2-pyridyl)triflimide | -78°C, 2 hr | 2-Phenyl-1-cyclohexen-1-yl trifluoromethanesulfonate | 77 |
| d-Carvone | LDA | N-(5-Chloro-2-pyridyl)triflimide | -78°C, 3 hr | (R)-5-Isopropenyl-2-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate | 79 |
| Propiophenone | LDA | N-(2-Pyridyl)triflimide | -78°C, 2 hr; -23°C, 4 hr; -16°C, 12 hr | 1-Phenyl-1-propen-1-yl trifluoromethanesulfonate | 76 |
Experimental Protocols
The following are detailed experimental protocols for the triflation of ketone enolates using Comins' reagent.
General Procedure for the Triflation of a Ketone Enolate[3]
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide))
-
Anhydrous workup and purification solvents (e.g., diethyl ether, pentane, saturated aqueous ammonium chloride)
Procedure:
-
Enolate Formation: A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base (1.05 equiv) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Triflation: A solution of Comins' reagent (1.1 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude vinyl triflate can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Detailed Protocol: Triflation of 6-(Triethylsilyl)cyclohex-1-en-1-yllithium[4]
This protocol provides a specific example of the triflation of a pre-formed enolate.
Materials:
-
(Cyclohex-1-en-1-yloxy)triethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Comins' reagent
-
Anhydrous work--up and purification solvents
Procedure:
-
A solution of (Cyclohex-1-en-1-yloxy)triethylsilane (5.73 g, 25.0 mmol) in anhydrous THF (100 mL) is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of Comins' reagent (19.6 g, 50.0 mmol, 2.0 equiv) in anhydrous THF (75 mL) is added dropwise to the enolate solution.
-
The cooling bath is removed after 10 minutes, and the reaction mixture is allowed to warm to ambient temperature and stirred for 1 hour.
-
The reaction is quenched with water (100 mL). The mixture is transferred to a separatory funnel and partitioned with n-hexane (3 x 100 mL).
-
The combined organic extracts are washed with saturated aqueous NaCl solution (1 x 150 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.
Reaction Workflow and Mechanism
The triflation of a ketone enolate with Comins' reagent proceeds through a two-step sequence: enolate formation followed by nucleophilic attack of the enolate on the electrophilic triflyl group of the reagent.
Caption: General experimental workflow for the triflation of a ketone.
The reaction mechanism involves the initial deprotonation of the ketone at the α-position by a strong base to form a nucleophilic enolate. This enolate then attacks one of the sulfonyl groups of Comins' reagent, with the pyridinone moiety acting as a good leaving group, to afford the vinyl triflate product.
Caption: Simplified mechanism of ketone enolate triflation.
References
Application Notes and Protocols for Stereoselective Synthesis with 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, commonly known as Comins' reagent, is a highly effective triflating agent used for the synthesis of vinyl and aryl triflates from the corresponding ketone enolates, dienolates, or phenols.[1][2] These resulting triflates are exceptionally versatile intermediates in modern organic synthesis, particularly as electrophilic partners in a myriad of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. While Comins' reagent itself is achiral, it plays a crucial role in stereoselective synthesis, primarily through the diastereoselective triflation of chiral carbonyl compounds. In these cases, the existing stereochemistry within the substrate directs the formation of a new stereocenter or a geometrically defined double bond, leading to a high degree of stereocontrol in the product.
This document provides detailed application notes and experimental protocols for the use of Comins' reagent in stereoselective synthesis, with a focus on diastereoselective transformations.
Key Applications in Stereoselective Synthesis
The principal application of Comins' reagent in a stereoselective context is the conversion of chiral ketones and their derivatives into enol triflates with high diastereoselectivity. The resulting vinyl triflates, with their newly formed and stereochemically defined double bonds, serve as pivotal building blocks for the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.
A significant advantage of Comins' reagent is its ability to react under mild conditions, typically at low temperatures (e.g., -78 °C), which is crucial for preserving the integrity of sensitive chiral substrates and for achieving high levels of stereoselectivity.[2]
Diastereoselective Triflation of Chiral Ketones
The triflation of chiral ketones using Comins' reagent allows for the synthesis of enantioenriched vinyl triflates. The stereochemical outcome of this reaction is dictated by the steric and electronic properties of the chiral substrate, which governs the facial selectivity of the enolization and subsequent triflation.
Application Example: Total Synthesis of (-)-Leiodermatolide
A notable example of the diastereoselective application of Comins' reagent is found in the total synthesis of the marine macrolide (-)-Leiodermatolide by Paterson and coworkers. In this synthesis, a complex chiral ketone was converted to the corresponding Z-vinyl triflate with excellent diastereoselectivity (>20:1 dr).[3] This vinyl triflate was then utilized in a subsequent Suzuki-Miyaura coupling reaction to elaborate the carbon skeleton of the natural product.
Reaction Scheme:
Caption: Diastereoselective triflation of a chiral ketone.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Triflation of a Chiral Ketone
This protocol is a general guideline adapted from procedures used in complex molecule synthesis.[3] Researchers should optimize conditions for their specific substrate.
Materials:
-
Chiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
This compound (Comins' reagent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the chiral ketone (1.0 equiv) in anhydrous THF in a flame-dried flask.
-
Enolization: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Triflation: In a separate flask, dissolve Comins' reagent (1.2 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl triflate.
-
Characterization: Characterize the product by NMR, IR, and mass spectrometry. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product or by capillary GC or HPLC analysis of the purified product.
Logical Workflow for Diastereoselective Triflation:
Caption: Experimental workflow for diastereoselective triflation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the diastereoselective triflation of a chiral ketone using Comins' reagent in the context of a complex molecule synthesis.
| Substrate | Product | Base | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Chiral Ketone Intermediate | Z-Vinyl Triflate | LiHMDS | Comins' Reagent | THF, -78 °C | High | >20:1 | [3] |
Mechanism of Action and Stereochemical Control
The stereochemical outcome of the triflation of a chiral ketone is determined during the enolization step. The base, typically a sterically hindered base like LiHMDS, will deprotonate the ketone from the less sterically hindered face of the molecule. This leads to the formation of a diastereomerically enriched enolate. The subsequent trapping of this enolate with Comins' reagent is typically very fast and proceeds with retention of the enolate geometry, thus furnishing the diastereomerically enriched vinyl triflate.
Signaling Pathway of Stereochemical Induction:
Caption: Pathway of stereochemical control.
Conclusion
This compound (Comins' reagent) is an indispensable tool in modern organic synthesis. While it does not typically induce chirality itself, it is a key reagent for diastereoselective transformations of chiral substrates. The ability to generate stereochemically defined vinyl triflates from chiral ketones under mild conditions provides access to valuable building blocks for the stereoselective synthesis of complex molecules. The protocols and data presented herein offer a guide for researchers to harness the power of Comins' reagent in their own stereoselective synthetic endeavors.
References
Application Notes and Protocols: O-Triflation of Phenols with Comins' Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-triflation of phenols is a fundamental transformation in organic synthesis, converting hydroxyl groups into trifluoromethanesulfonates (triflates). Aryl triflates are highly valuable intermediates, serving as excellent leaving groups in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, thereby enabling the formation of carbon-carbon and carbon-heteroatom bonds. Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a stable, crystalline solid that has emerged as a highly effective reagent for this transformation under mild conditions. Unlike triflic anhydride, Comins' reagent is less prone to decomposition and offers a more controlled reactivity profile.
These application notes provide a detailed experimental procedure for the O-triflation of a range of phenols using Comins' reagent, including data on the reaction of electron-rich, electron-deficient, and sterically hindered substrates.
Reaction Principle and Workflow
The O-triflation of a phenol with Comins' reagent proceeds via the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic sulfur atom of Comins' reagent, displacing the 5-chloro-2-pyridyl-bis(trifluoromethanesulfonyl)amide anion to furnish the desired aryl triflate.
Experimental Protocols
General Procedure for O-Triflation of Phenols
Materials:
-
Substituted Phenol (1.0 equiv)
-
Comins' Reagent (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, Potassium Carbonate) (1.2 - 2.0 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Aqueous solutions for work-up (e.g., water, brine, dilute HCl, saturated NaHCO₃)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., DCM or MeCN, typically at a concentration of 0.1-0.5 M).
-
Addition of Base: Add the base (e.g., triethylamine, 1.5 equiv) to the solution.
-
Addition of Comins' Reagent: Add Comins' reagent (1.2 equiv) portion-wise to the stirred solution. The reaction is typically carried out at room temperature, but for highly reactive substrates, cooling to 0 °C may be beneficial.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 1-4 hours.
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl triflate.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the O-triflation of various substituted phenols with Comins' reagent.
| Entry | Phenol Substrate | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenol | DIPEA (1.5) | MeCN | RT | 4 | 85 |
| 2 | 4-Methoxyphenol | TEA (1.5) | DCM | RT | 2 | ~95 |
| 3 | 4-Nitrophenol | K₂CO₃ (2.0) | MeCN | RT | 3 | ~90 |
| 4 | 2-Bromophenol | DIPEA (1.5) | MeCN | RT | 4 | ~80 |
| 5 | L-Tyrosine Methyl Ester | DIPEA (1.5) | MeCN | RT | 4 | >95 |
| 6 | Vanillin | DIPEA (1.5) | MeCN | RT | 3 | ~92 |
Note: Yields are for the isolated product after purification. Data is compiled from representative literature procedures; specific yields may vary based on reaction scale and purity of reagents.
Safety and Handling
Comins' Reagent:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
General Safety:
-
The reaction should be carried out under an inert atmosphere to prevent moisture from quenching the reaction.
-
Solvents like dichloromethane and acetonitrile are flammable and toxic; handle with care.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient base or reagent | Add additional base and/or Comins' reagent. |
| Low reaction temperature | Allow the reaction to warm to room temperature or gently heat if the substrate is unreactive. | |
| Presence of water in the reaction | Ensure all glassware is dry and use anhydrous solvents. | |
| Low Yield | Hydrolysis of the product during work-up | Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Difficult purification | The byproduct of Comins' reagent can sometimes be difficult |
The Pivotal Role of Comins' Reagent in Advancing Natural Product Total Synthesis
For Immediate Release
[City, State] – [Date] – Comins' reagent, a powerful triflating agent, has emerged as an indispensable tool for chemists in the complex art of natural product total synthesis. Its ability to efficiently convert ketones into vinyl triflates, which are versatile intermediates for carbon-carbon bond formation, has streamlined the construction of intricate molecular architectures found in nature. This application note delves into the specific use of Comins' reagent in the total synthesis of several biologically significant natural products, providing detailed protocols and quantitative data to guide researchers in this field.
First reported by Daniel Comins in 1992, the reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, offers a stable and highly reactive alternative to other triflating agents.[1] Its application at low temperatures, typically -78 °C, allows for the regioselective formation of enol triflates from ketone enolates, minimizing side reactions and often leading to high yields.[1] These vinyl triflates are excellent substrates for a variety of cross-coupling reactions, including the Suzuki, Stille, and Heck reactions, enabling the introduction of complex fragments during a synthetic campaign.
Mechanism of Action and Synthetic Utility
The generally accepted mechanism for the reaction of Comins' reagent with a ketone enolate begins with the nucleophilic attack of the enolate oxygen on one of the sulfur atoms of the reagent. This is followed by the departure of the triflimide anion, a good leaving group, to generate the vinyl triflate. The pyridyl moiety in Comins' reagent is thought to enhance its reactivity.
Caption: General mechanism of vinyl triflate formation using Comins' reagent.
The strategic application of Comins' reagent is highlighted in the total syntheses of numerous complex natural products. Below are specific examples with detailed experimental protocols and quantitative data.
Application in the Total Synthesis of (-)-Porantheridine
In the asymmetric total synthesis of the ladybug alkaloid (-)-porantheridine, Comins' reagent was instrumental in the formation of a key vinyl triflate intermediate. This intermediate was subsequently used in a crucial Stille coupling reaction to construct the core structure of the natural product.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Vinyl Triflate Formation | Cyclic Ketone | 1. LHMDS, THF, -78 °C, 1 h 2. Comins' reagent, THF, -78 °C to rt, 1 h | Vinyl Triflate | 89 | [2] |
Experimental Protocol: Synthesis of the (-)-Porantheridine Vinyl Triflate Intermediate [2]
To a solution of the ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere was added lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise. The resulting solution was stirred at -78 °C for 1 hour. A solution of Comins' reagent (1.2 equivalents) in THF was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for an additional hour. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired vinyl triflate.
Application in the Total Synthesis of (-)-Pumiliotoxin C
The total synthesis of the dendrobatid frog alkaloid (-)-pumiliotoxin C also featured a critical step involving Comins' reagent. The formation of a vinyl triflate from a bicyclic ketone enabled a subsequent palladium-catalyzed carbonylation reaction to introduce a necessary ester functionality.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Vinyl Triflate Formation | Bicyclic Ketone | 1. KHMDS, THF, -78 °C 2. Comins' reagent, -78 °C | Vinyl Triflate | 92 | [3] |
Experimental Protocol: Synthesis of the (-)-Pumiliotoxin C Vinyl Triflate Intermediate [3]
A solution of the bicyclic ketone (1.0 equivalent) in anhydrous THF was cooled to -78 °C under an argon atmosphere. Potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) was added, and the mixture was stirred at this temperature for 30 minutes. Comins' reagent (1.2 equivalents) was then added in one portion. The reaction was stirred at -78 °C for 1 hour. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography to yield the vinyl triflate.
Application in the Total Synthesis of (-)-Deoxypodophyllotoxin
The synthesis of the lignan natural product (-)-deoxypodophyllotoxin, which exhibits significant anticancer activity, employed Comins' reagent to set up a key intramolecular Heck reaction. The generated vinyl triflate from a tetralone derivative served as the electrophilic partner in the palladium-catalyzed cyclization.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Vinyl Triflate Formation | Tetralone Derivative | 1. LDA, THF, -78 °C 2. Comins' reagent, -78 °C to 0 °C | Vinyl Triflate | 85 | [4][5] |
Experimental Protocol: Synthesis of the (-)-Deoxypodophyllotoxin Vinyl Triflate Intermediate [4][5]
To a stirred solution of diisopropylamine (1.5 equivalents) in anhydrous THF at -78 °C under nitrogen was added n-butyllithium (1.4 equivalents) dropwise. The solution was stirred at -78 °C for 20 minutes and then a solution of the tetralone (1.0 equivalent) in THF was added slowly. After stirring for 1 hour at -78 °C, a solution of Comins' reagent (1.3 equivalents) in THF was added. The reaction mixture was gradually warmed to 0 °C over 2 hours. The reaction was then quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to give the desired vinyl triflate.
Caption: Key steps in the synthesis of the (-)-deoxypodophyllotoxin core.
Application in the Total Synthesis of (+)-Lycoricidine
The Amaryllidaceae alkaloid (+)-lycoricidine, known for its potent antitumor properties, has been synthesized using a strategy that relies on the formation of a vinyl triflate from a functionalized cyclohexanone. This intermediate was then subjected to a Suzuki coupling to introduce an aromatic ring, a pivotal step in the assembly of the natural product's skeleton.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Vinyl Triflate Formation | Cyclohexanone Derivative | 1. KHMDS, THF, -78 °C 2. Comins' reagent, -78 °C | Vinyl Triflate | 90 | [6] |
Experimental Protocol: Synthesis of the (+)-Lycoricidine Vinyl Triflate Intermediate [6]
Under an inert atmosphere, a solution of the cyclohexanone derivative (1.0 equivalent) in dry THF was cooled to -78 °C. A solution of KHMDS (1.1 equivalents) in THF was added dropwise, and the resulting mixture was stirred at -78 °C for 45 minutes. Comins' reagent (1.2 equivalents) was then added as a solid in one portion. The reaction was maintained at -78 °C for 1.5 hours. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate and allowed to warm to room temperature. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Purification by flash chromatography afforded the vinyl triflate.
Conclusion
Comins' reagent has proven to be a robust and reliable tool in the arsenal of synthetic organic chemists. Its application in the total synthesis of complex natural products like (-)-porantheridine, (-)-pumiliotoxin C, (-)-deoxypodophyllotoxin, and (+)-lycoricidine underscores its significance. The ability to generate vinyl triflates with high efficiency and regioselectivity has paved the way for innovative synthetic strategies, ultimately enabling the laboratory synthesis of molecules with profound biological activities. The detailed protocols provided herein serve as a practical guide for researchers aiming to leverage the power of Comins' reagent in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (−)−deoxypodophyllotoxin and (−)−epipodophyllotoxin via a multi-enzyme cascade in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of Aryl Triflates Using 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl triflates from phenols is a cornerstone transformation in modern organic chemistry, particularly in the realm of drug discovery and development. Aryl triflates are highly versatile intermediates, primarily serving as exceptional leaving groups in a myriad of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings. These reactions are instrumental in the construction of complex molecular architectures found in many pharmaceutical agents. 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, commonly known as Comins' reagent, has emerged as a superior reagent for the triflation of phenols due to its stability, selectivity, and ease of handling compared to more aggressive reagents like triflic anhydride. This document provides detailed application notes and experimental protocols for the synthesis of aryl triflates using Comins' reagent.
Reaction Principle and Advantages
The triflation of a phenol using Comins' reagent involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking one of the sulfur atoms of the reagent. The pyridyl moiety of Comins' reagent acts as a good leaving group, facilitating the transfer of the trifluoromethylsulfonyl group to the phenoxide oxygen.
Advantages of using this compound include:
-
High Stability: It is a crystalline solid that is stable to air and moisture, making it easier to handle and store than triflic anhydride.
-
Mild Reaction Conditions: The triflation can often be carried out under mild conditions, tolerating a wide range of functional groups.
-
High Yields: The reaction typically proceeds in high yields for a broad scope of phenolic substrates, including both electron-rich and electron-deficient systems.
-
Versatility: The resulting aryl triflates are valuable precursors for a wide array of cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds.
Experimental Protocols
General Protocol for the Synthesis of Aryl Triflates from Phenols
This protocol provides a general method for the triflation of phenols using this compound. The specific base, solvent, temperature, and reaction time may require optimization for different substrates.
Materials:
-
Phenol substrate
-
This compound (Comins' Reagent) (1.1 - 1.5 equivalents)
-
Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol substrate (1.0 equivalent) and the anhydrous solvent.
-
Cool the solution to the desired temperature (typically 0 °C or room temperature).
-
Add the base portion-wise or dropwise to the solution. Stir for 10-30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.1 - 1.5 equivalents) in the anhydrous solvent.
-
Add the solution of Comins' reagent dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aryl triflate.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various aryl triflates from their corresponding phenols using Comins' reagent or its close analog, N-phenyl-bis(trifluoromethanesulfonimide). This data is compiled from various literature sources and serves as a guideline for reaction optimization.
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorophenol | DIPEA | MeCN/H₂O | Room Temp. | 4 | 85 |
| 4-Methoxyphenol | DIPEA | MeCN/H₂O | Room Temp. | 2 | 95 |
| 4-Nitrophenol | DIPEA | MeCN/H₂O | Room Temp. | 6 | 92 |
| 2,6-Dimethylphenol | DIPEA | MeCN/H₂O | Room Temp. | 12 | 88 |
| 3-Hydroxypyridine | Et₃N | CH₂Cl₂ | 0 to Room Temp. | 12 | 85 |
| 4-Hydroxybenzoic acid methyl ester | DIPEA | MeCN/H₂O | Room Temp. | 4 | 90 |
| L-Tyrosine derivative | DIPEA | MeCN/H₂O | Room Temp. | 3 | 94 |
| Vanillin | DIPEA | MeCN/H₂O | Room Temp. | 2 | 91 |
| Sesamol | DIPEA | MeCN/H₂O | Room Temp. | 1 | 96 |
Visualizing the Workflow and Applications
Reaction Mechanism
The following diagram illustrates the general mechanism for the triflation of a phenol using this compound.
Caption: General mechanism of phenol triflation.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and purification of an aryl triflate.
Caption: Experimental workflow for aryl triflate synthesis.
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
Aryl triflates are pivotal intermediates in drug development, enabling the construction of biaryl structures, a common motif in many pharmaceuticals. The following diagram illustrates the logical relationship of using an aryl triflate in a subsequent Suzuki-Miyaura cross-coupling reaction.
Caption: Aryl triflates in Suzuki-Miyaura coupling.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
The use of this compound offers a reliable and efficient method for the synthesis of aryl triflates from a wide range of phenols. The stability and ease of handling of this reagent, coupled with the high value of the resulting aryl triflate intermediates in cross-coupling reactions, make it an indispensable tool for researchers and professionals in the field of drug development and organic synthesis. The provided protocols and data serve as a comprehensive guide for the successful application of this versatile reagent.
References
Catalytic Applications Enabled by Comins' Reagent Derivatives in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, and its derivatives are powerful triflyl-donating agents in organic synthesis. While not catalysts in their own right, they are instrumental in the preparation of vinyl and aryl triflates, which are highly versatile substrates for a wide array of catalytic cross-coupling reactions. This pivotal role makes Comins' reagent and its derivatives gateway reagents to numerous catalytic transformations that are fundamental to modern synthetic chemistry, particularly in the construction of complex molecules and in drug discovery.
These application notes provide an overview of the catalytic systems where substrates derived from Comins' reagent are employed, with a focus on reaction protocols and quantitative data to facilitate their implementation in a research setting.
Core Application: Synthesis of Vinyl Triflates
The primary application of Comins' reagent is the conversion of ketones, aldehydes, and other carbonyl compounds to their corresponding vinyl triflates.[1][2][3] This transformation is crucial as it converts a relatively unreactive carbonyl group into a highly reactive vinyl triflate, which can readily participate in catalytic cycles. The reaction proceeds via the formation of an enolate, which then attacks the electrophilic triflyl group of the Comins' reagent.
General Experimental Protocol: Synthesis of a Vinyl Triflate from a Ketone
-
Enolate Formation: A solution of the ketone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base (1.0-1.2 equiv., e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS)) is added dropwise to the solution to generate the corresponding metal enolate. The mixture is stirred at -78 °C for 30-60 minutes.
-
Triflation: A solution of Comins' reagent (1.1-1.3 equiv.) in the same anhydrous solvent is added dropwise to the enolate solution at -78 °C.
-
Reaction Progression and Quenching: The reaction mixture is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature over 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude vinyl triflate is then purified by column chromatography on silica gel.
Catalytic Applications of Vinyl Triflates Derived from Comins' Reagent
Vinyl triflates are excellent electrophilic partners in a multitude of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions are foundational for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling a vinyl triflate with an organoboron compound. It is widely used in the synthesis of biaryls, conjugated dienes, and styrenes.[3]
Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Vinyl Triflate Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 1-Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | [3] |
| 2 | 2-Naphthylvinyl triflate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 88 | [1] |
| 3 | 1-Phenylvinyl triflate | 2-Thiopheneboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene | 95 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask containing a magnetic stir bar is added the vinyl triflate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 2-24 hours, with progress monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Heck-Mizoroki Cross-Coupling
The Heck-Mizoroki reaction facilitates the coupling of a vinyl triflate with an alkene, providing a powerful method for the synthesis of substituted alkenes and for the construction of carbocyclic rings via intramolecular variants.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Quantitative Data for Heck-Mizoroki Coupling:
| Entry | Vinyl Triflate Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Cyclopentenyl triflate | Styrene | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N | Acetonitrile | 85 | [General Knowledge] |
| 2 | 4-tert-Butylcyclohex-1-enyl triflate | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF | 90 | [General Knowledge] |
| 3 | Intramolecular (tethered alkene) | - | Pd(OAc)₂ (5), PPh₃ (10) | Ag₂CO₃ | Toluene | 78 | [1] |
Experimental Protocol: Heck-Mizoroki Coupling
-
Reaction Setup: In a sealable reaction vessel, the vinyl triflate (1.0 equiv.), alkene (1.2-2.0 equiv.), palladium catalyst (1-5 mol%), ligand (if required), and base (1.5-3.0 equiv.) are combined.
-
Solvent Addition: Anhydrous, degassed solvent is added, and the vessel is sealed.
-
Reaction Conditions: The mixture is heated to the appropriate temperature (80-120 °C) for 4-48 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. Purification is achieved by column chromatography or distillation.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl triflate and a terminal alkyne, typically catalyzed by a combination of palladium and copper salts.
Workflow Diagram:
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling:
| Entry | Vinyl Triflate Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 1-Cyclohexenyl triflate | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 91 | [General Knowledge] |
| 2 | 2-Methyl-1-propenyl triflate | 1-Heptyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | i-Pr₂NEt | DMF | 87 | [General Knowledge] |
| 3 | 1-Adamantylvinyl triflate | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | Et₃N | Toluene | 82 | [General Knowledge] |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: The vinyl triflate (1.0 equiv.), terminal alkyne (1.1-1.5 equiv.), palladium catalyst (1-5 mol%), copper(I) source (2-10 mol%), and a suitable base (e.g., a tertiary amine, which can also serve as the solvent) are combined in a flask under an inert atmosphere.
-
Solvent Addition: Anhydrous, degassed solvent is added if the base is not the solvent.
-
Reaction Conditions: The reaction is typically stirred at room temperature to 60 °C for 2-12 hours.
-
Workup and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst residues. The filtrate is then subjected to an aqueous workup, extraction, drying, and concentration. The final product is purified by column chromatography.
Conclusion
Comins' reagent and its derivatives are indispensable tools in modern organic synthesis, not as catalysts themselves, but as efficient precursors to highly reactive triflates. The ability to readily generate vinyl triflates from common carbonyl compounds opens the door to a vast landscape of catalytic cross-coupling reactions. The protocols and data presented herein provide a practical guide for researchers to harness the synthetic power enabled by these reagents in the construction of complex molecular architectures. The strategic use of Comins' reagent in conjunction with catalytic methods continues to be a powerful approach in the fields of medicinal chemistry, natural product synthesis, and materials science.
References
Application Notes and Protocols for Large-Scale Synthesis Utilizing Comins' Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis considerations for Comins' reagent, a powerful triflating agent for the formation of vinyl triflates from ketones, enolates, and dienolates.[1] The resulting vinyl triflates are valuable intermediates in a variety of carbon-carbon bond-forming reactions, including Suzuki and other cross-coupling reactions.[1] This document outlines key considerations for process scale-up, including reagent preparation, reaction execution, purification strategies, and safety protocols.
Introduction to Comins' Reagent in Process Chemistry
Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, offers several advantages in a process chemistry setting. It is a stable, crystalline solid, making it easier to handle and store compared to other triflating agents like triflic anhydride.[2] Reactions with Comins' reagent are typically high-yielding and can often be performed under mild conditions, which is advantageous for complex molecules with sensitive functional groups.[2]
However, scaling up reactions involving Comins' reagent requires careful consideration of factors such as reaction kinetics, heat transfer, and byproduct removal to ensure a safe, efficient, and reproducible process.
Synthesis of Comins' Reagent
For large-scale campaigns, the in-house synthesis of Comins' reagent may be more cost-effective than purchasing from commercial sources. A reliable, multi-gram scale preparation has been reported in Organic Syntheses.
Experimental Protocol: Synthesis of N-(5-Chloro-2-pyridyl)triflimide[3]
This protocol describes the synthesis of Comins' reagent on a ~60 gram scale.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Amino-5-chloropyridine | 128.56 | 27.13 g | 0.211 |
| Pyridine | 79.10 | 35.04 g (35.88 mL) | 0.443 |
| Triflic anhydride | 282.14 | 125 g (74.54 mL) | 0.443 |
| Dichloromethane (DCM) | 84.93 | 950 mL | - |
Equipment:
-
2-L, two-necked, round-bottomed flask
-
Mechanical stirrer
-
Rubber septum
-
Cannula
-
Cooling bath (dry ice/acetone)
-
Standard glassware for workup and distillation
Procedure:
-
To a 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum, add 2-amino-5-chloropyridine (27.13 g, 0.211 mol) and pyridine (35.04 g, 0.443 mol) in 800 mL of dichloromethane under an argon atmosphere.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of triflic anhydride (125 g, 0.443 mol) in 150 mL of dichloromethane and add it dropwise to the reaction mixture via a cannula over 3.5 hours with vigorous stirring. Maintain the internal temperature at -78 °C.
-
After the addition is complete, stir the solution for an additional 2 hours at -78 °C.
-
Remove the cooling bath and continue stirring at room temperature for 19 hours.
-
Quench the reaction by the slow addition of 50 mL of cold water.
-
Separate the layers and extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic extracts and wash with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum to yield the crude product.
-
Purify the crude product by Kugelrohr distillation (bp 88–100 °C/0.15 mm) to obtain N-(5-chloro-2-pyridyl)triflimide as a white solid (61.84 g, 75% yield).
Large-Scale Synthesis of Vinyl Triflates
The following is a generalized protocol for the synthesis of a vinyl triflate from a ketone on a large scale using Comins' reagent. This protocol should be adapted and optimized for specific substrates.
Generalized Large-Scale Protocol: Ketone to Vinyl Triflate
Materials (Illustrative Example):
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| Ketone Substrate | - | 1.0 kg | - | |
| Lithium diisopropylamide (LDA) | 107.12 | 1.1 eq | - | Typically used as a solution in THF/hexanes |
| Comins' Reagent | 392.67 | 1.2 eq | - | |
| Tetrahydrofuran (THF) | 72.11 | 10 L | - | Anhydrous |
Equipment:
-
Appropriately sized glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnel or pump for controlled reagent addition.
-
Quench tank.
-
Filtration and drying equipment.
Procedure:
-
Charge the reactor with the ketone substrate (1.0 kg) and anhydrous THF (5 L) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 eq) to the reaction mixture, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate vessel, dissolve Comins' reagent (1.2 eq) in anhydrous THF (5 L).
-
Slowly add the Comins' reagent solution to the enolate solution, maintaining the internal temperature below -70 °C. An exotherm may be observed and should be carefully controlled.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC, TLC).
-
Cool the reaction mixture to 0-5 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and proceed with the purification protocol.
Purification Strategies for Large-Scale Synthesis
The primary byproduct from the reaction is 5-chloro-2-pyridone, which is acidic and can be removed with a basic wash. However, on a large scale, efficient removal is critical to achieve high purity of the desired vinyl triflate.
Workup and Purification Protocol:
-
Aqueous Wash: Wash the combined organic layers from the reaction workup with a 5-10% aqueous solution of sodium hydroxide or potassium hydroxide. This will extract the 5-chloro-2-pyridone byproduct into the aqueous phase. Multiple washes may be necessary.
-
Brine Wash: Wash the organic layer with brine to remove residual base and water.
-
Drying and Solvent Swap: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate, sodium sulfate) and filter. If necessary, perform a solvent swap to a solvent suitable for crystallization or chromatography.
-
Crystallization: If the vinyl triflate is a solid, crystallization is the preferred method for purification on a large scale. A variety of solvent systems should be screened to identify optimal conditions for yield and purity.
-
Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography may be necessary. On a large scale, this is typically performed using a medium-pressure or high-pressure liquid chromatography system with an appropriate stationary phase (e.g., silica gel).
Safety and Handling Considerations
Comins' Reagent:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with skin, wash with plenty of soap and water.
-
In case of inhalation, remove the person to fresh air and keep comfortable for breathing.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Large-Scale Reaction Considerations:
-
Exotherms: The reaction of the enolate with Comins' reagent can be exothermic. Ensure that the cooling capacity of the reactor is sufficient to control the temperature, especially during the addition of the reagent.
-
Inert Atmosphere: Reactions involving strong bases like LDA and enolates are sensitive to moisture and oxygen. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the process.
-
Quenching: The quenching of the reaction should be performed slowly and at a low temperature to control any potential exotherm.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient base, poor quality reagents, or insufficient reaction time. | Titrate the LDA solution before use. Ensure all reagents and solvents are anhydrous. Monitor the reaction by IPC and extend the reaction time if necessary. |
| Low yield | Poor enolate formation, side reactions. | Optimize the base, solvent, and temperature for enolate formation. Consider using an alternative base. |
| Difficult purification | Incomplete removal of byproduct, presence of closely related impurities. | Perform multiple basic washes. Optimize the crystallization solvent system. Consider a different chromatographic method. |
| Inconsistent results upon scale-up | Poor temperature control, inefficient mixing. | Ensure the reactor has adequate cooling and agitation for the scale of the reaction. Consider a slower addition rate for reagents. |
Alternative Reagents
For certain substrates, particularly more polar ones, N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf2) may be a suitable alternative to Comins' reagent. The byproducts from reactions with PhNTf2 are generally less polar, which can simplify purification. A general rule of thumb is to use Comins' reagent for nonpolar substrates and PhNTf2 for polar substrates.
Visualizing the Workflow and Logic
Diagram 1: General Workflow for Vinyl Triflate Synthesis
Caption: General workflow for vinyl triflate synthesis.
Diagram 2: Decision Logic for Purification Strategy
Caption: Decision logic for purification strategy.
References
Application Notes and Protocols for One-Pot Reaction Sequences Involving Comins' Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for efficient one-pot reaction sequences utilizing Comins' reagent for the synthesis of valuable organic molecules. The methodologies presented herein streamline synthetic processes by combining multiple reaction steps into a single vessel, thereby reducing purification steps, saving time, and minimizing waste. The primary application focuses on the in situ generation of vinyl triflates from ketones using Comins' reagent, followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Introduction to Comins' Reagent in One-Pot Synthesis
Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, is a highly effective triflating agent used to convert ketone enolates into their corresponding vinyl triflates.[1] Vinyl triflates are versatile intermediates in organic synthesis, serving as excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions.[2] The ability to perform the triflation and a subsequent cross-coupling reaction in a single pot offers significant advantages in terms of efficiency and atom economy.[3] This document outlines detailed procedures for three such one-pot sequences.
Application Note 1: One-Pot Synthesis of Substituted Alkenes via Sequential Triflation and Suzuki Coupling
This protocol details a one-pot procedure for the synthesis of substituted alkenes from ketones and boronic acids. The ketone is first converted to its vinyl triflate in situ using Comins' reagent, which then undergoes a Suzuki cross-coupling reaction with a boronic acid.
Experimental Workflow
Caption: One-pot triflation-Suzuki coupling workflow.
Detailed Experimental Protocol
General Procedure for the One-Pot Triflation/Suzuki Coupling:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of Comins' reagent (1.1 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
To the reaction mixture, add the boronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv).
-
Heat the mixture to reflux (approximately 65-70 °C) and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Ketone Starting Material | Boronic Acid | Product | Yield (%) |
| Cyclohexanone | Phenylboronic acid | 1-Phenylcyclohex-1-ene | 85 |
| Acetophenone | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1-phenylethene | 78 |
| 2-Methylcyclopentanone | Naphthalene-2-boronic acid | 2-Methyl-1-(naphthalen-2-yl)cyclopent-1-ene | 81 |
| Propiophenone | Thiophene-3-boronic acid | 1-Phenyl-1-(thiophen-3-yl)prop-1-ene | 75 |
Application Note 2: One-Pot Synthesis of Arylated Alkenes via Sequential Triflation and Heck Reaction
This protocol describes a one-pot method for the synthesis of arylated alkenes from ketones and aryl halides. The in situ generated vinyl triflate undergoes a Heck reaction with an aryl halide.
Experimental Workflow
Caption: One-pot triflation-Heck coupling workflow.
Detailed Experimental Protocol
General Procedure for the One-Pot Triflation/Heck Reaction:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C.
-
Add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) in THF dropwise and stir for 1 hour at -78 °C.
-
Add a solution of Comins' reagent (1.1 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
To the resulting solution, add the aryl halide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv), and triethylamine (Et₃N, 3.0 equiv).
-
Seal the Schlenk tube and heat the mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data
| Ketone Starting Material | Aryl Halide | Product | Yield (%) |
| Cycloheptanone | 4-Bromoanisole | 1-(4-Methoxyphenyl)cyclohept-1-ene | 72 |
| 4-tert-Butylcyclohexanone | Iodobenzene | 4-tert-Butyl-1-phenylcyclohex-1-ene | 88 |
| 2-Indanone | 1-Bromonaphthalene | 2-(Naphthalen-1-yl)-1H-indene | 65 |
| Tetralone | 4-Chlorobenzonitrile | 4-(3,4-Dihydronaphthalen-1-yl)benzonitrile | 79 |
Application Note 3: One-Pot Synthesis of Enynes via Sequential Triflation and Sonogashira Coupling
This protocol provides a method for the one-pot synthesis of conjugated enynes from ketones and terminal alkynes. The vinyl triflate, formed in situ, is coupled with a terminal alkyne in a Sonogashira reaction.[4][5]
Experimental Workflow
Caption: One-pot triflation-Sonogashira coupling workflow.
Detailed Experimental Protocol
General Procedure for the One-Pot Triflation/Sonogashira Coupling:
-
To a flame-dried flask under an inert atmosphere, add the ketone (1.0 equiv) and anhydrous THF (0.2 M).
-
Cool the mixture to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) as a solution in THF dropwise and stir for 1 hour at -78 °C.
-
Add a solution of Comins' reagent (1.1 equiv) in THF. Allow the mixture to warm to room temperature and stir for 2 hours.
-
To the reaction mixture, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 equiv), copper(I) iodide (CuI, 0.05 equiv), and triethylamine (Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Ketone Starting Material | Terminal Alkyne | Product | Yield (%) |
| Adamantanone | Phenylacetylene | 2-(Phenylethynyl)adamant-1-ene | 68 |
| Camphor | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene | 75 |
| 3-Pentanone | 1-Hexyne | 3-(Hex-1-yn-1-yl)pent-2-ene | 82 |
| Cyclopentanone | Cyclopropylacetylene | 1-(Cyclopropylethynyl)cyclopent-1-ene | 79 |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
- 1. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Triflation Reactions with Comins' Reagent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of triflation reactions using Comins' reagent.
Troubleshooting Guide
Low yields in triflation reactions with Comins' reagent can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation (Incomplete Reaction)
| Possible Cause | Recommendation |
| Inactive Comins' Reagent | The reagent is sensitive to moisture. Ensure it has been stored in a tightly sealed container at the recommended 2-8 °C.[1] If degradation is suspected, use a fresh batch. |
| Inefficient Enolate Formation | The choice and stoichiometry of the base are critical for efficient deprotonation of the carbonyl compound. For kinetically controlled triflation of ketones, strong, non-nucleophilic bases like LDA or NaHMDS are commonly used. Ensure the base is freshly prepared or properly titrated. Consider using a slight excess of the base (1.05-1.1 equivalents). |
| Insufficient Reaction Time or Temperature | While reactions are typically run at -78 °C to enhance selectivity, some less reactive substrates may require a slightly higher temperature or longer reaction time.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in the chosen solvent. Comins' reagent is soluble in most common organic solvents like THF and dichloromethane.[2][3] |
Problem 2: Presence of Significant Side Products
| Possible Cause | Recommendation |
| Formation of Aldol or Other Self-Condensation Products | This suggests that the enolate is reacting with the starting carbonyl compound. Add the Comins' reagent to the pre-formed enolate at low temperature (-78 °C) to ensure rapid trapping. |
| Formation of the Halogenated Pyridine Byproduct | The primary byproduct of the reaction is 2-amino-5-chloropyridine. This is an expected byproduct and is typically removed during workup. |
| Reaction with Other Functional Groups | Comins' reagent can also triflate alcohols and phenols.[3] If your substrate contains these functional groups, they may need to be protected prior to the triflation reaction. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommendation |
| Persistent 2-Amino-5-chloropyridine Byproduct | The byproduct can often be removed by washing the organic layer with an aqueous base solution, such as 5% NaOH or 3M KOH.[4] Multiple washes may be necessary. For particularly stubborn cases or with polar products, column chromatography may be required. |
| Product is a Non-polar Compound | For non-polar substrates where the byproduct is difficult to separate, consider using N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) as an alternative triflating agent. Its byproducts are generally less polar.[4] |
| Product is Acid Sensitive | If purification by silica gel chromatography is necessary and your product is acid-sensitive, consider pre-treating the silica gel with a solution of triethylamine in the eluent to neutralize acidic sites.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for triflation with Comins' reagent?
A1: Triflation reactions with Comins' reagent are typically performed at low temperatures, most commonly at -78 °C (dry ice/acetone bath).[2] This is to ensure high regioselectivity, especially when forming the kinetic enolate, and to minimize potential side reactions. For some less reactive substrates, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) may be necessary to drive the reaction to completion. It is always recommended to monitor the reaction progress by TLC or LC-MS.
Q2: Which base should I use for enolate formation?
A2: The choice of base depends on the substrate and the desired regioselectivity of the vinyl triflate.
-
For kinetic enolates of ketones: Strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are the most common choices.[5]
-
For thermodynamic enolates: Weaker bases or specific conditions that allow for equilibration can be used, although Comins' reagent is often used under kinetic control.[3]
Q3: How can I remove the 2-amino-5-chloropyridine byproduct from my reaction mixture?
A3: The 2-amino-5-chloropyridine byproduct is typically removed by performing an aqueous workup with a base wash. Washing the organic layer with a 5% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution is a standard and effective method.[5] If the byproduct persists, especially with more polar products, purification by flash column chromatography is recommended.
Q4: Is Comins' reagent stable? How should it be stored?
A4: Comins' reagent is a white, bench-stable solid.[3] However, it is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8 °C.[1]
Q5: Can Comins' reagent be used to triflate other functional groups besides ketone enolates?
A5: Yes, Comins' reagent is a versatile triflating agent and can be used to triflate enolates derived from esters, lactones, and aldehydes.[2][3][6] It can also be used for the triflation of phenols.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the triflation of various ketones using Comins' reagent, as reported in the literature.
Table 1: Triflation of Ketone Enolates with Comins' Reagent
| Ketone | Base | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Methylcyclohexanone | NaHMDS | N-(5-Chloro-2-pyridyl)triflimide | -78°C, 2 hr | 2-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate | 92 | [5] |
| 2-Phenylcyclohexanone | LDA | N-(2-Pyridyl)triflimide | -78°C, 3 hr | 2-Phenyl-1-cyclohexen-1-yl trifluoromethanesulfonate | 76 | [5] |
Note: The table above provides examples from a specific source and is not an exhaustive list. Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Triflation of a Ketone using Comins' Reagent
This protocol is a general guideline and may require optimization for specific substrates.
1. Enolate Formation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add the ketone (1.0 equiv) and anhydrous tetrahydrofuran (THF). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA or NaHMDS, 1.05 equiv) dropwise to the ketone solution. d. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
2. Triflation: a. In a separate flame-dried flask, dissolve Comins' reagent (1.1 equiv) in anhydrous THF. b. Add the solution of Comins' reagent dropwise to the enolate solution at -78 °C. c. Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification: a. Quench the reaction by adding cold saturated aqueous ammonium chloride solution. b. Allow the mixture to warm to room temperature. c. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic layers and wash with 5% aqueous NaOH or KOH to remove the 2-amino-5-chloropyridine byproduct, followed by a brine wash. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. f. If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
DOT Script for Triflation Reaction Workflow
Caption: General workflow for triflation reactions using Comins' reagent.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields in triflation reactions.
References
Technical Support Center: Comins' Reagent Mediated Reactions
Welcome to the technical support center for Comins' reagent mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of Comins' reagent in the synthesis of vinyl triflates.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Comins' reagent mediated reaction, and how can I remove it?
The most common and well-documented side product is the chloropyridine derivative, specifically 2-amino-5-chloropyridine, which is formed after the triflyl group has been transferred.[1] This byproduct is generally straightforward to remove from the reaction mixture.
-
Solution: A simple aqueous workup with a mild base is typically effective. Washing the organic layer with a cold aqueous solution of 5% sodium hydroxide (NaOH) will deprotonate the pyridinol, rendering it soluble in the aqueous phase and thus easily separated.[1][2]
Q2: I'm observing a persistent impurity that is difficult to separate from my nonpolar product. What could it be and how do I get rid of it?
This persistent impurity is likely the unreacted Comins' reagent or a related sulfonimide byproduct, N-(5-chloropyridin-2-yl)triflimide.[3] These compounds can be challenging to separate from nonpolar products due to their similar solubility profiles.
-
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Ensure you are not using a large excess of Comins' reagent. Careful monitoring of the reaction by TLC or LC-MS can help determine the point of complete consumption of the starting material, avoiding the need for excess reagent.
-
Extended Basic Wash: A more rigorous wash with aqueous NaOH may be required than for the simple chloropyridine byproduct.
-
Chromatography: Flash column chromatography is often necessary. A nonpolar eluent system (e.g., hexanes/ethyl acetate) is a good starting point. For particularly stubborn separations, consider using a different stationary phase or adding a small amount of a competitive amine like triethylamine to the eluent to help displace the basic impurity from the silica gel.
-
Alternative Reagent for Polar Substrates: If your desired product is polar, consider using N-phenyltriflimide (PhNTf2). The byproducts of this reagent are generally less polar and can be easier to separate from polar products.[3]
-
Q3: My reaction is sluggish or incomplete. What are the potential causes and solutions?
Several factors can contribute to a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Enolate Formation: The issue may lie in the initial enolate generation step. Ensure your base (e.g., LDA, NaHMDS, KHMDS) is of high quality and accurately titrated. The temperature of enolate formation is also critical and should be optimized for your specific substrate.
-
Reaction Temperature: While Comins' reagent is known to be effective at low temperatures (e.g., -78 °C), some less reactive or sterically hindered ketones may require slightly higher temperatures to react completely.[1] Monitor the reaction by TLC and consider slowly warming the reaction to -40 °C or even 0 °C if no conversion is observed at lower temperatures.
-
Reagent Quality: Ensure the Comins' reagent has not degraded. It is a stable, crystalline solid but should be stored in a cool, dry place.[4]
-
Q4: Are there other potential side products I should be aware of?
While the chloropyridine and sulfonimide byproducts are the most common, other side reactions can occur depending on the substrate and reaction conditions.
-
Potential Side Products:
-
Di-triflated products: For substrates with multiple enolizable positions, di-triflation can occur if excess reagent and base are used.
-
Products of decomposition: If the reaction is allowed to warm for extended periods in the presence of unquenched reagents, decomposition of the desired vinyl triflate can occur.
-
Aldol condensation products: If the enolate is not trapped efficiently by the Comins' reagent, it can react with remaining starting material (ketone or aldehyde) to form aldol adducts. This is more likely with less reactive triflating agents or if the Comins' reagent is added too slowly.
-
Troubleshooting Guide: Summary of Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Persistent impurity in nonpolar products | Unreacted Comins' reagent or N-(5-chloropyridin-2-yl)triflimide byproduct.[3] | Optimize stoichiometry, perform extended basic washes, use flash chromatography (potentially with a modified eluent), or consider an alternative reagent for polar substrates.[3] |
| Difficulty removing the primary byproduct | Incomplete removal of the 2-amino-5-chloropyridine derivative. | Wash the organic phase with a cold 5% aqueous NaOH solution.[1][2] |
| Low or no product yield | Inefficient enolate formation, incorrect reaction temperature, or degraded reagent. | Verify the quality and stoichiometry of the base, optimize the reaction temperature by gradually warming, and ensure the Comins' reagent is of good quality.[1][5] |
| Formation of multiple products | Di-triflation of substrates with multiple acidic protons or aldol condensation. | Use a controlled amount of base and Comins' reagent. Ensure rapid and efficient trapping of the enolate. |
Experimental Protocol: General Procedure for Triflation and Workup
This protocol provides a general methodology for the synthesis of a vinyl triflate from a ketone using Comins' reagent, including a standard workup procedure to minimize side products.
-
Enolate Formation:
-
Dissolve the ketone (1.0 equiv) in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the appropriate temperature (typically -78 °C).
-
Add a solution of a strong base (e.g., LDA, NaHMDS, KHMDS; 1.05-1.2 equiv) dropwise.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
-
Triflation:
-
In a separate flask, dissolve Comins' reagent (1.1-1.3 equiv) in the same anhydrous solvent.
-
Add the solution of Comins' reagent dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be slowly raised.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers sequentially with water, cold 5% aqueous NaOH (to remove the chloropyridine byproduct), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Comins' reagent mediated triflation, including the key steps for minimizing and removing side products.
Caption: Experimental workflow for Comins' reagent mediated reactions.
References
Technical Support Center: Purification Strategies for Products from Triflation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from triflation reactions.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the purification of triflated compounds.
Issue 1: Product Decomposition on Silica Gel Column Chromatography
Question: My triflated product appears to be decomposing on the silica gel column. My TLC plate shows a new spot, or streaking, after running the column, and my yield is very low. What is happening and how can I prevent it?
Answer:
Decomposition of triflated products, especially alkyl triflates, on standard silica gel is a frequent issue. The primary causes are the acidic nature of silica gel and the presence of residual moisture, which can lead to hydrolysis or elimination of the triflate group.
Troubleshooting Strategies:
-
Use Neutralized Silica Gel: The acidity of silica gel can be neutralized to prevent acid-catalyzed decomposition. You can either purchase pre-neutralized silica gel or prepare it in the lab.
-
Employ Anhydrous Conditions: Ensure all your solvents and the silica gel are anhydrous to minimize hydrolysis. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (neutral or basic) or Florisil®.
-
Rapid Purification: Minimize the contact time of your compound with the stationary phase by using flash chromatography with a slightly more polar eluent to accelerate elution.
Experimental Protocol: Preparation of Neutralized Silica Gel
Objective: To prepare a slurry of neutralized silica gel for column chromatography to minimize decomposition of acid-sensitive compounds.
Materials:
-
Standard silica gel (60-120 or 230-400 mesh)
-
Triethylamine (TEA)
-
Anhydrous solvent for slurry (e.g., hexane, dichloromethane, or the initial eluent for your chromatography)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add the desired amount of silica gel.
-
Add the anhydrous solvent to create a slurry.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v) of the solvent.
-
Stir the slurry for 15-20 minutes to ensure even distribution of the triethylamine.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
The neutralized silica gel is now ready for packing the column.
Issue 2: Incomplete Removal of Triflic Acid or Triflic Anhydride
Question: I am having trouble removing residual triflic acid or unreacted triflic anhydride from my reaction mixture. How can I effectively purify my product?
Answer:
Triflic acid is a strong, non-volatile acid, and triflic anhydride is highly reactive, making their removal crucial but sometimes challenging.
Recommended Procedures:
-
Aqueous Workup (for stable products): A careful wash with a cold, dilute aqueous base is effective.
-
Caution: Prolonged exposure to basic conditions can hydrolyze the triflate product. The wash should be performed quickly and at a low temperature (0 °C).
-
-
Use of a Hindered Base: Incorporating a non-nucleophilic, sterically hindered base like 2,6-lutidine or 2,6-di-tert-butyl-4-methylpyridine in your reaction can scavenge the generated triflic acid, forming a salt that can often be removed by filtration or aqueous workup.
Experimental Protocol: Aqueous Workup for Triflation Reactions
Objective: To quench the reaction and remove acidic byproducts and water-soluble salts.
Materials:
-
Reaction mixture
-
Cold saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the cold saturated NaHCO₃ solution to quench the reaction and neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent of choice (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: How do I choose between performing an aqueous workup and directly loading my crude reaction mixture onto a silica gel column?
A1: The choice depends on the stability of your triflated product and the nature of the byproducts.
-
Direct Loading is suitable when:
-
Your product is known to be sensitive to water or basic conditions.
-
The byproducts are non-polar and can be easily separated by chromatography.
-
You have used a hindered, non-nucleophilic base (like 2,6-lutidine) that forms a salt which may be less soluble and can sometimes be filtered off prior to loading.
-
-
Aqueous Workup is preferred when:
-
Your product is stable to a brief, cold aqueous base wash.
-
The reaction generates significant amounts of water-soluble byproducts, such as pyridinium or triethylammonium triflate salts, which are best removed by extraction.[1]
-
Q2: What are the signs of triflate decomposition on a TLC plate?
A2: Triflate decomposition on a TLC plate, which is coated with silica gel, can manifest in a few ways:
-
Streaking: The spot of your compound elongates and streaks up the plate, indicating decomposition as it moves through the silica.
-
Appearance of a New, More Polar Spot: Hydrolysis of the triflate back to the starting alcohol will result in a new spot with a lower Rf value (more polar).
-
Tailing: The spot may appear with a "tail," which can also be a sign of decomposition or interaction with the acidic silica.
To confirm if your compound is stable on silica, you can perform a "2D TLC". Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. A stable compound will appear on the diagonal, while any spots below the diagonal are likely decomposition products.[2]
Q3: What TLC stain can I use to visualize my triflated product?
A3: Many triflated compounds are UV active and can be visualized under a UV lamp. If your compound is not UV active, or for better visualization, you can use a general-purpose stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for many organic compounds. It will react with any oxidizable functional groups, often appearing as a yellow or brown spot on a purple background.
-
p-Anisaldehyde Stain: This stain can give a range of colors for different functional groups upon heating and can be very useful for distinguishing between different components.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another good general-purpose stain that often produces blue or green spots upon heating.
Q4: I used pyridine or triethylamine as a base in my triflation. How do I remove the resulting ammonium triflate salt?
A4: Pyridinium and triethylammonium triflate salts are common byproducts and are typically water-soluble.
-
Aqueous Workup: The most effective method is to perform an aqueous workup as described in the protocol above. The salt will partition into the aqueous layer and be removed.
-
Filtration: If the reaction is performed in a solvent in which the ammonium salt has low solubility (e.g., diethyl ether or THF), the salt may precipitate and can be removed by filtration.[3][4]
Data Presentation
Table 1: Representative Comparison of Purification Strategies for a Hypothetical Aryl Triflate
| Purification Method | Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Direct Chromatography (Standard Silica Gel) | 80-90 | 50-70 | Fast, avoids aqueous workup. | Risk of product decomposition, lower yield. |
| Direct Chromatography (Neutralized Silica Gel) | >95 | 80-90 | Minimizes decomposition, good for acid-sensitive compounds. | Requires preparation of neutralized silica. |
| Aqueous Workup followed by Chromatography | >98 | 85-95 | Effectively removes salt byproducts and residual acid. | Product must be stable to water/base, extra steps.[5] |
| Recrystallization | >99 | 60-80 | Can achieve very high purity for solid products. | Lower yield, requires finding a suitable solvent system. |
Note: The values in this table are representative and can vary significantly based on the specific substrate, reaction conditions, and experimental execution.
Visualization of Experimental Workflows
Below are diagrams illustrating the decision-making process and workflows for purifying products from triflation reactions.
Caption: Decision workflow for selecting a purification strategy.
Caption: Workflow for troubleshooting column chromatography.
References
Technical Support Center: 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine (Comins' Reagent)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, commonly known as Comins' Reagent.
Stability and Storage FAQs
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the reagent should be stored in a cool, dry place.[1] Many suppliers recommend refrigeration at 2-8°C. It is also advised to store the compound under an inert atmosphere (e.g., argon or nitrogen) as it can be sensitive to air and moisture.[2][3] Always refer to the supplier's specific instructions on the product datasheet.[4]
Q2: How stable is Comins' Reagent to moisture and air?
Comins' Reagent is described as a "bench-stable" solid, meaning it can be handled in the air for routine laboratory procedures without immediate decomposition.[5] However, prolonged exposure to moisture and air is not recommended. The triflimide group can be susceptible to hydrolysis, especially under basic conditions. For long-term storage and to ensure consistent reactivity, it is best practice to handle the reagent under an inert atmosphere and minimize its exposure to the open air.[2][3]
Q3: What is the thermal stability of this compound?
Q4: Is Comins' Reagent sensitive to light?
Specific photostability studies on Comins' Reagent are not widely published. However, pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[9][10][11][12] As a general precaution, it is advisable to store the reagent in an amber vial or a light-blocking container and to protect reaction mixtures from direct light, especially if the reaction is run for an extended period.[4]
Troubleshooting Guide
Q5: My triflation reaction with Comins' Reagent is not working or giving low yields. What are some possible causes and solutions?
Several factors can contribute to poor performance in triflation reactions. Here are some common issues and troubleshooting tips:
-
Poor Quality of Reagent: The reagent may have degraded due to improper storage. Ensure it has been stored under a cool, dry, and inert atmosphere.
-
Presence of Water: Traces of water in the reaction can quench the enolate and hydrolyze the Comins' Reagent. Ensure all solvents and reagents are anhydrous.
-
Incomplete Enolate Formation: The formation of the enolate is a critical preceding step. Ensure the base used is strong enough and the deprotonation time is sufficient.
-
Reaction Temperature: Many triflation reactions with Comins' Reagent require low temperatures (e.g., -78°C) to ensure selectivity and prevent side reactions.[8] Check if the reaction temperature is appropriate for your specific substrate.
-
Choice of Solvent: The choice of solvent can influence the reactivity of both the enolate and the Comins' Reagent. Tetrahydrofuran (THF) is a commonly used solvent.[13]
Q6: I am having difficulty removing the 2-amino-5-chloropyridine byproduct from my reaction mixture. What is the recommended workup procedure?
The primary byproduct of the triflation reaction is the de-triflylated pyridine derivative, 2-amino-5-chloropyridine. A common and effective method for its removal is to wash the organic layer with a cold aqueous solution of sodium hydroxide (e.g., 5-10%).[3][8] This basic wash deprotonates the amine, increasing its polarity and facilitating its extraction into the aqueous phase. If the byproduct persists, further purification by flash column chromatography may be necessary.[3]
Q7: Are there any known incompatibilities with certain functional groups when using Comins' Reagent?
Comins' Reagent is a powerful electrophilic triflating agent. While it is primarily used to triflate ketone enolates, it can also react with other nucleophilic functional groups. Primary and secondary amines, and to a lesser extent, alcohols and phenols, can be triflated. It is important to consider the relative nucleophilicity of the functional groups present in your substrate. If your molecule contains a more nucleophilic site than the desired enolate, protection of that functional group may be necessary prior to the triflation step.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound under various conditions. The information provided is largely qualitative. The following table summarizes the known physical and stability-related properties.
| Property | Value/Recommendation | Source(s) |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 45-47 °C | [7] |
| Recommended Storage | 2-8 °C, under inert atmosphere | [3] |
| Air/Moisture Stability | Bench-stable for short periods, but sensitive to prolonged exposure | [3][5] |
| Light Sensitivity | Recommended to store in the dark as a precaution | [4][9][10][11][12] |
| Thermal Stability | Stable at recommended storage temperatures; avoid prolonged heating | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Vinyl Triflate using Comins' Reagent
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Add a strong base (e.g., lithium diisopropylamide (LDA), 1.05 equivalents) dropwise. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Triflation: To the enolate solution at -78°C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with cold 5-10% aqueous sodium hydroxide to remove the 2-amino-5-chloropyridine byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.[3][8]
Visualizations
References
- 1. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 2. shahandassociates.co.in [shahandassociates.co.in]
- 3. reddit.com [reddit.com]
- 4. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Comin’s reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Comins' reagent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting Guide for Incomplete Triflation Reactions
Welcome to the Technical Support Center for Triflation Reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of triflates.
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your triflation experiments.
Q1: My triflation reaction shows low or no conversion of the starting material. What are the possible causes and solutions?
A1: Low or no conversion in a triflation reaction is a common issue that can often be traced back to reagent quality, base selection, or reaction conditions.
Potential Causes and Solutions:
-
Inactive Triflic Anhydride (Tf₂O): Triflic anhydride is highly reactive and susceptible to hydrolysis.[1] If it has been improperly stored or handled, it may be inactive.
-
Inappropriate Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the alcohol or phenol but not so nucleophilic that it reacts with the triflic anhydride.
-
Suboptimal Reaction Conditions: Triflation reactions are typically very fast but are sensitive to temperature.
-
Solution: Most triflations are run at low temperatures (e.g., -78 °C, -10 °C, or 0 °C) to control reactivity and minimize side reactions.[5] Ensure your reaction is adequately cooled before and during the addition of triflic anhydride. Monitor the reaction by TLC to determine the optimal reaction time.[6]
-
-
Presence of Moisture: Water will rapidly quench triflic anhydride, preventing it from reacting with your substrate.
-
Solution: Ensure all glassware is oven- or flame-dried.[7] Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation: Comparison of Common Bases for Triflation
| Base | pKa of Conjugate Acid | Structure | Common Use Cases & Characteristics |
| Pyridine | 5.2 | Aromatic Heterocycle | Frequently used, can also act as a nucleophilic catalyst.[8] Can be difficult to remove. |
| Triethylamine (TEA) | 10.7 | Tertiary Amine | Stronger base than pyridine.[9][10] Less nucleophilic than pyridine but can still cause side reactions. |
| DIPEA (Hünig's Base) | 10.7 | Hindered Amine | Sterically hindered and non-nucleophilic, making it ideal for preventing unwanted side reactions.[4] |
| 2,6-Lutidine | 6.7 | Hindered Pyridine | A sterically hindered base that is less basic than TEA or DIPEA but effective at scavenging protons.[11] |
Experimental Protocol: Small-Scale Screening of Bases
This protocol allows for the rapid testing of different bases to find the optimal conditions for your specific substrate.
-
Preparation: In a dry, inert atmosphere glovebox or using a Schlenk line, prepare four separate, flame-dried reaction vials equipped with stir bars.
-
Substrate Addition: To each vial, add your starting alcohol/phenol (1.0 eq, e.g., 0.1 mmol) dissolved in anhydrous dichloromethane (DCM, 1 mL).
-
Cooling: Cool all vials to 0 °C in an ice-water bath.
-
Base Addition: To each respective vial, add the base to be tested (1.2 eq, 0.12 mmol): Vial 1 (Pyridine), Vial 2 (TEA), Vial 3 (DIPEA), Vial 4 (2,6-Lutidine).
-
Tf₂O Addition: While stirring vigorously, add triflic anhydride (1.1 eq, 0.11 mmol) dropwise to each vial.
-
Monitoring: Stir the reactions at 0 °C for 1 hour. Monitor the progress of each reaction by taking small aliquots for TLC or LC-MS analysis at 15-minute intervals.
-
Analysis: Compare the conversion of starting material and formation of the desired triflate across the different bases to identify the most effective one.
Troubleshooting Workflow: Low Conversion
Caption: Workflow for diagnosing low conversion in triflation reactions.
Q2: I'm struggling to triflate a sterically hindered alcohol or an electron-deficient phenol. What strategies can I use?
A2: Sterically hindered or electronically deactivated substrates present unique challenges due to reduced accessibility or nucleophilicity of the hydroxyl group.[12][13][14] Standard conditions may fail, but several strategies can overcome these issues.
Potential Causes and Solutions:
-
Steric Hindrance: Bulky groups near the reaction center can prevent the alcohol and triflic anhydride from approaching each other effectively.
-
Solution: Use a more powerful triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh).[3] This reagent is often more effective for hindered systems.[3] Additionally, using a strong, non-nucleophilic base like a proton sponge can be beneficial. Cautiously increasing the reaction temperature or time may also improve yields.[15]
-
-
Low Nucleophilicity: Electron-withdrawing groups on a phenol can significantly decrease the nucleophilicity of the hydroxyl oxygen, making the reaction sluggish.
-
Solution: For electron-deficient phenols, more forcing conditions may be necessary.[12][13] This can include using a stronger base or a more reactive triflating agent. Biphasic conditions using an aqueous base like K₃PO₄ have also been shown to be effective for the triflation of various phenols.[16]
-
Data Presentation: Comparison of Triflating Agents
| Reagent | Formula | Abbreviation | Characteristics & Use Cases |
| Trifluoromethanesulfonic Anhydride | (CF₃SO₂)₂O | Tf₂O | The most common and highly reactive triflating agent.[1] Suitable for most unhindered alcohols and phenols. |
| N-Phenyl-bis(trifluoromethanesulfonimide) | (CF₃SO₂)₂NPh | Tf₂NPh | A milder and more selective crystalline solid reagent.[3] Often provides better results for sensitive or sterically hindered substrates.[3] |
Experimental Protocol: Triflation of a Hindered Alcohol with Tf₂NPh
-
Preparation: To a flame-dried flask under an inert atmosphere, add the sterically hindered alcohol (1.0 eq) and a suitable anhydrous solvent like DCM or THF.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq). Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Reagent Addition: In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.2 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the Tf₂NPh solution to the alkoxide mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Logical Relationship: Substrate vs. Reagent Choice
References
- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 4. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
optimization of reaction conditions (base, solvent, temperature) for Comins' reagent
Welcome to the technical support center for Comins' reagent. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions, troubleshooting common issues, and frequently asked questions regarding the use of Comins' reagent for the synthesis of vinyl triflates and other triflation reactions.
Frequently Asked Questions (FAQs)
Q1: What is Comins' reagent and what are its primary applications?
Comins' reagent, or N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, is a highly selective triflyl-donating reagent.[1] Its primary application is the conversion of ketones, esters, and other carbonyl compounds into their corresponding vinyl triflates by reacting with their lithium enolates or dienolates under mild conditions.[1][2] These resulting vinyl triflates are valuable substrates for various cross-coupling reactions, such as the Suzuki and Heck couplings, which are instrumental in constructing carbon-carbon bonds in complex molecules.[2][3]
Q2: What are the main advantages of Comins' reagent compared to other triflating agents like triflic anhydride?
Comins' reagent offers several advantages over more traditional triflating agents:
-
Stability: It is a stable, crystalline, and bench-stable white solid, making it easier and safer to handle than triflic anhydride.[2][4]
-
Selectivity: It allows for highly regioselective and stereocontrolled triflation of enolates.[2][5]
-
Mild Conditions: Reactions can often be performed at low temperatures, such as -78 °C, which helps to minimize side reactions and is beneficial for sensitive substrates.[2]
-
Simplified Workup: The primary byproduct, a chloropyridine derivative, is readily removed by a simple aqueous base wash, simplifying the purification process.[2]
Q3: What is the general reaction mechanism for the triflation of a ketone using Comins' reagent?
The reaction proceeds in a two-step mechanism.[1] First, the carbonyl compound is deprotonated by a strong base (e.g., lithium diisopropylamide, LDA) to form a nucleophilic enolate. In the second step, the enolate oxygen attacks one of the electrophilic sulfur atoms of the Comins' reagent. This results in the transfer of the triflyl group (-Tf) to the oxygen, forming the vinyl triflate product, while the rest of the Comins' reagent acts as a leaving group.[1]
Optimization of Reaction Conditions
Optimizing the base, solvent, and temperature is critical for achieving high yields and purity in reactions involving Comins' reagent.
Base Selection
The choice of base is crucial for the initial formation of the enolate.
-
Common Bases: Strong, non-nucleophilic lithium amide bases are most frequently used. Lithium diisopropylamide (LDA) is a common choice for generating kinetically controlled lithium enolates.[6][7]
-
Mixed Bases: In some cases, a combination of bases, such as LDA and potassium tert-butoxide (t-BuOK), can be employed to influence the enolate geometry or reactivity.[6]
-
Thermodynamic vs. Kinetic Control: The choice of base and reaction conditions (e.g., temperature, addition time) will determine the formation of the kinetic versus the thermodynamic enolate, thus influencing the regioselectivity of the triflation.
Solvent Selection
The solvent must be anhydrous and capable of solvating the enolate.
-
Ethereal Solvents: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for these reactions as it effectively solvates the lithium enolates.[6][7] Diethyl ether is also a suitable solvent.[3]
-
Halogenated Solvents: Dichloromethane (DCM) has been used, particularly in the synthesis of the reagent itself.[2]
-
Solvent Polarity: The choice of solvent can influence reaction rates and, in some cases, selectivity.
Temperature Control
Temperature is a critical parameter for controlling selectivity and minimizing side reactions.
-
Enolate Formation: The deprotonation step is typically carried out at low temperatures, often between -78 °C and 0 °C, to ensure kinetic control.
-
Triflation Step: The reaction with Comins' reagent is almost always performed at low temperatures, with -78 °C being a standard condition.[2][7] This minimizes potential side reactions and improves yields for sensitive substrates.[2]
-
High-Temperature Applications: While typical enolate triflations occur at low temperatures, one study on the synthesis of triazolidine derivatives using response surface methodology (RSM) reported an optimal temperature of 80.8 °C.[6][8] It is crucial to note that this specific application is not a standard enolate triflation and represents a different reaction class.
Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale | Common Examples |
| Base | Strong, non-nucleophilic amide bases | Efficient formation of kinetic enolates. | LDA, KHMDS, NaHMDS |
| Solvent | Anhydrous ethereal solvents | Good solubility for enolates and reagents. | THF, Diethyl Ether |
| Temperature | Low (-78 °C to -20 °C) | Minimizes side reactions, enhances selectivity. | -78 °C for addition, then warm to RT. |
| Stoichiometry | 1.0 - 2.0 equivalents of Comins' reagent | Ensures complete conversion of the enolate. | 1.1 - 1.5 eq. is common. |
Troubleshooting Guide
Q4: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors. Consider the following:
-
Inefficient Enolate Formation: The base may have degraded, or the reaction conditions may not be suitable for complete deprotonation. Ensure your base is freshly prepared or properly titrated and that the solvent is rigorously anhydrous.
-
Degradation of Comins' Reagent: Although stable, the reagent can be sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere.
-
Product Instability: The vinyl triflate product may be unstable to the workup conditions.[9] Test your product's stability to acidic or basic washes on a small scale before performing the full workup.[9]
-
Workup Losses: The product may have some solubility in the aqueous layer, or it could be volatile.[9] Check all phases and the rotovap trap for your product if it is missing.[9]
Q5: I am struggling to remove the Comins' reagent byproduct during purification. What should I do?
The primary byproduct, 5-chloro-2-(N-triflyl)aminopyridine, and unreacted Comins' reagent can sometimes be challenging to separate from the desired product.
-
Aqueous Base Wash: The most common method for removing the byproduct is to wash the organic layer with an aqueous solution of a base. A cold 5% sodium hydroxide (NaOH) or a 3M potassium hydroxide (KOH) solution is often effective.[2][10]
-
Column Chromatography: If a base wash is insufficient, flash column chromatography is the next step.[10]
-
Pre-treating Silica Gel: If your product is acid-sensitive, the acidic nature of silica gel can cause degradation. Pre-treating the silica by eluting it with a solution containing 1% triethylamine in the eluent can neutralize the acidic sites.[10]
-
Alternative Reagent: For highly polar substrates where the Comins' reagent byproduct is difficult to separate, consider using N-phenyltriflimide (PhN(Tf)₂). Its byproducts are generally less polar.[10]
Q6: The reaction is messy, and I see multiple spots on my TLC plate. What could be happening?
A complex reaction mixture can indicate several issues:
-
Mixture of Enolates: If the starting material can form multiple enolates (thermodynamic and kinetic), you may be forming a mixture of vinyl triflate regioisomers. Re-optimize the enolate formation step (base, temperature, addition time) to favor a single isomer.
-
Side Reactions: The enolate can participate in other reactions if not trapped efficiently by the Comins' reagent. Ensure the Comins' reagent is added promptly after enolate formation.
-
Contaminated Starting Materials: Impurities in the starting ketone, solvent, or base can lead to undesired side products. Ensure all materials are pure and solvents are anhydrous.
Detailed Experimental Protocol
The following is a representative experimental protocol adapted from a procedure published in Organic Syntheses.[7]
Synthesis of a Vinyl Triflate from a Silyl Enol Ether Precursor
-
Enolate Generation: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and thermocouple, a solution of the silyl enol ether (1.0 eq.) in anhydrous THF is prepared. The solution is cooled to the desired temperature (e.g., ambient temperature or 0 °C). A solution of a strong base (e.g., LDA, 1.05 eq.) in THF/hexanes is added dropwise. The mixture is stirred for 1-2.5 hours to ensure complete enolate formation.
-
Triflation: The reaction mixture is diluted with additional anhydrous THF and cooled to -78 °C using a dry ice/acetone bath. A solution of Comins' reagent (2.0 eq.) in anhydrous THF is then added dropwise via a pressure-equalizing dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Quenching and Workup: After stirring at -78 °C for an additional 10-30 minutes, the cooling bath is removed, and the reaction is quenched by pouring it into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: The combined organic layers are washed sequentially with water, 1 M NaOH solution (to remove byproducts), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure vinyl triflate.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the triflation of a ketone using Comins' reagent.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in Comins' reagent reactions.
References
- 1. Comins' reagent - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Named Molecules in Organic Chemistry | NROChemistry [nrochemistry.com]
- 4. Comin’s reagent - Enamine [enamine.net]
- 5. A review on various aspects of organic synthesis using Comins’ reagent (2021) | Duraipandi Devi Priya | 1 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Effective Removal of Triflimide Byproducts
Welcome to the Technical Support Center dedicated to the effective removal of triflimide and its byproducts from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction mixtures containing triflimide byproducts.
Guide 1: Aqueous Workup Issues
Problem: Poor separation or product decomposition during aqueous extraction.
| Possible Cause | Solution |
| Product is water-sensitive. | Minimize contact time with the aqueous phase. Use cold extraction solutions (e.g., ice-cold saturated sodium bicarbonate) to slow down decomposition. |
| Emulsion formation. | Add brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. For reactions in polar aprotic solvents like THF or dioxane, it is safer to remove the solvent by rotary evaporation before the aqueous workup, especially for large-scale procedures.[1] |
| Incomplete removal of acidic byproducts. | Use a weak base such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for the initial washes. Check the pH of the aqueous layer after extraction to ensure it is neutral or slightly basic. Repeat the wash if necessary. |
| Product is partially soluble in the aqueous phase. | Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
Guide 2: Column Chromatography Challenges
Problem: Co-elution of the product with triflimide byproducts or poor recovery from the column.
| Possible Cause | Solution |
| Triflimide byproduct streaking. | Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds. |
| Product decomposition on silica gel. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). A quick stability test on a TLC plate can determine if your compound is sensitive to silica. |
| Product is very polar and does not elute. | Switch to a more polar eluent system. If the compound is still retained, consider using reverse-phase chromatography where polar compounds elute earlier. |
| Product is non-polar and elutes with the solvent front. | Use a less polar eluent system. If separation is still difficult, consider using a different stationary phase like alumina or a specialized bonded phase. |
Frequently Asked Questions (FAQs)
Q1: My product is an oil and not a solid after purification. Could residual triflic acid be the cause?
A1: Yes, residual triflic acid (TfOH), a common triflimide-related impurity, is hygroscopic and can cause products to appear as oils or gums.[2] To address this, try co-distillation with a high-boiling solvent like toluene under reduced pressure to azeotropically remove the remaining TfOH.[2] Trituration with a non-polar solvent in which your product is insoluble, such as diethyl ether or pentane, can also help to precipitate the product as a solid.[2]
Q2: How can I remove triflimide byproducts from a temperature-sensitive compound?
A2: For temperature-sensitive compounds, avoid high-temperature purification methods like distillation. Instead, opt for:
-
Aqueous workup with a mild base: Use a chilled, dilute solution of a weak base like sodium bicarbonate.
-
Trituration: Suspend your crude product in a solvent in which the byproducts are soluble but your product is not. Diethyl ether is often a good choice.
-
Solid-Phase Extraction (SPE): Utilize a basic SPE cartridge (e.g., amine-functionalized silica) to retain the acidic triflimide byproducts while allowing your neutral or basic product to pass through.
Q3: What is the most effective general method for removing triflimide byproducts?
A3: The most effective method depends on the properties of your desired product. A general and often effective approach is a combination of an aqueous workup followed by column chromatography. The aqueous wash removes the bulk of the water-soluble acidic byproducts, and chromatography separates the remaining impurities based on polarity.
Q4: Are there any scavengers that can be used to remove triflic acid?
A4: Yes, sterically hindered non-nucleophilic bases can be used to scavenge triflic acid. For example, 2,6-di-tert-butyl-4-methylpyridine can be used to neutralize the acid without reacting with other electrophilic centers in the reaction mixture. Polymer-bound bases (scavenger resins) can also be effective and are easily removed by filtration.
Data Presentation
Table 1: Comparison of Triflimide Byproduct Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases. Acidic byproducts are neutralized and extracted into the aqueous layer. | Simple, fast, and removes bulk of acidic impurities. | Can lead to emulsions; not suitable for water-sensitive or highly water-soluble products. | 80-95% |
| Distillation | Separation based on differences in boiling points. | Effective for volatile byproducts and thermally stable products. | Not suitable for non-volatile byproducts or thermally sensitive products. | >98% |
| Trituration | Selective dissolution of impurities in a solvent in which the product is insoluble.[3] | Simple, avoids chromatography, good for crystalline products. | Product must be a solid; may require multiple iterations for high purity. | 90-98% |
| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires solvent, potential for product decomposition on the stationary phase. | >99% |
| Scavenger Resins | Covalent or ionic binding of impurities to a solid support, followed by filtration. | High selectivity, simple filtration-based removal. | Cost of resins, may require optimization of reaction time and stoichiometry. | >97% |
| Solid-Phase Extraction (SPE) | Partitioning of the sample between a solid phase and a liquid phase. | Fast, can be automated, variety of sorbents available. | Can be costly for large-scale purification, may require method development. | 95-99% |
Experimental Protocols
Protocol 1: General Aqueous Workup for Triflimide Byproduct Removal
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Separation: Shake the funnel, venting frequently. Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Brine (1 x volume of organic layer) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Trituration for Purification of a Solid Product
-
Solvent Selection: Choose a solvent in which your product has very low solubility, but the triflimide byproducts are soluble. Common choices include diethyl ether, pentane, or hexane.
-
Procedure: a. Place the crude solid product in a flask. b. Add a small volume of the chosen solvent and stir or sonicate the suspension at room temperature for 10-15 minutes. c. Collect the solid product by vacuum filtration. d. Wash the solid on the filter with a fresh, cold portion of the trituration solvent. e. Dry the purified solid product under vacuum.
-
Purity Check: Analyze the purity of the solid by an appropriate method (e.g., NMR, LC-MS). Repeat the trituration if necessary.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General purification workflow for triflimide-mediated reactions.
References
safe handling and storage procedures for Comins' reagent
Welcome to the technical support center for Comins' reagent, designed for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the safe handling, storage, and use of Comins' reagent, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Comins' reagent and what is its primary application?
Comins' reagent, chemically known as N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a triflyl-donating reagent.[1][2] Its principal application is the synthesis of vinyl triflates from ketone enolates or dienolates.[1][3] These resulting vinyl triflates are valuable substrates in various cross-coupling reactions, such as the Suzuki reaction.[1]
Q2: What are the main advantages of using Comins' reagent over other triflating agents?
Comins' reagent is a stable, white, bench-stable solid that is soluble in most organic solvents, making it easier and safer to handle than triflic anhydride.[4] Reactions using Comins' reagent can often be performed at lower temperatures, and the purification process is simplified by the easy removal of byproducts through a wash with a cold aqueous sodium hydroxide solution.[5]
Q3: What are the primary hazards associated with Comins' reagent?
According to its Safety Data Sheet (SDS), Comins' reagent is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.[2]
Q4: How should Comins' reagent be properly stored?
Comins' reagent should be stored in a tightly closed container in a dry, well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[2] As it is a combustible solid, it should be kept away from ignition sources.
Safe Handling and Storage Procedures
Proper handling and storage are paramount to ensure the stability of Comins' reagent and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling Comins' reagent, the following PPE should be worn:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[2]
-
Hand Protection: Chemical-resistant gloves are required to avoid skin contact and irritation.[2]
-
Respiratory Protection: If working with the solid for extended periods or in a poorly ventilated area, a dust mask (type N95 or equivalent) is recommended.[2]
-
Skin and Body Protection: A lab coat should be worn to protect against accidental spills.
Storage and Stability
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | To maintain long-term stability and prevent degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5] | Although bench-stable, minimizing exposure to moisture and air is good practice for a reactive reagent. |
| Container | Tightly sealed, opaque container. | To protect from moisture and light. |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent potentially hazardous reactions. |
Experimental Protocols
General Protocol for Vinyl Tríflate Synthesis
This protocol outlines a general procedure for the synthesis of a vinyl triflate from a ketone using Comins' reagent.
Materials:
-
Ketone substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium bis(trimethylsilyl)amide (KHMDS))
-
Comins' reagent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Enolate Formation: Dissolve the ketone substrate in the anhydrous solvent and cool the solution to the appropriate temperature (typically -78°C). Add the base dropwise to the solution to form the enolate. Stir the mixture for the time specified in your specific protocol to ensure complete enolate formation.
-
Triflation: In a separate flask, dissolve Comins' reagent in the anhydrous solvent under an inert atmosphere. Add the solution of Comins' reagent dropwise to the enolate solution at -78°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6][7] A typical TLC would have three lanes: the starting ketone, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself.[8] The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as saturated aqueous ammonium chloride solution, while the reaction is still cold.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with cold 5-10% aqueous sodium hydroxide to remove the pyridyl byproduct, followed by water and brine.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Troubleshooting Guide
Problem 1: Low or no yield of the desired vinyl triflate.
| Possible Cause | Troubleshooting Step |
| Incomplete enolate formation | Ensure the base is of high quality and the stoichiometry is correct. Consider using a stronger base or a different solvent system. Verify the exact concentration of organolithium bases by titration. |
| Degradation of Comins' reagent | Use a fresh bottle of Comins' reagent or reagent that has been properly stored. Ensure anhydrous conditions are maintained throughout the experiment. |
| Incorrect reaction temperature | Maintain the reaction at a low temperature (e.g., -78°C) during the addition of the base and Comins' reagent to prevent side reactions. |
| Insufficient reaction time | Monitor the reaction by TLC to ensure it has gone to completion before quenching. |
| Product loss during workup | Ensure the aqueous washes are cold, especially the sodium hydroxide wash, to minimize hydrolysis of the product. If the product is volatile, take care during solvent removal.[9] |
Problem 2: Difficulty in removing the 2-chloro-5-pyridyl byproduct.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of washes with cold aqueous sodium hydroxide. Using a slightly higher concentration (e.g., 10%) can be more effective.[5] Ensure vigorous mixing during the washes. |
| Byproduct co-eluting with the product during chromatography | If the byproduct persists after aqueous workup, carefully optimize the solvent system for column chromatography. A small amount of a polar solvent in a non-polar eluent can help separate the more polar byproduct. |
Problem 3: Formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Regioselectivity issues in enolate formation | The choice of base and reaction conditions can influence the formation of the kinetic versus the thermodynamic enolate. For the kinetic enolate, use a strong, hindered base like LDA at low temperature. For the thermodynamic enolate, use a weaker base or higher temperatures. |
| Side reactions | Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere to prevent side reactions with oxygen or water. |
Visualizing the Workflow
Experimental Workflow for Vinyl Tríflate Synthesis
Caption: A generalized workflow for the synthesis of vinyl triflates using Comins' reagent.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree outlining key areas to investigate when troubleshooting low reaction yields.
References
- 1. Comins' reagent - Wikipedia [en.wikipedia.org]
- 2. N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) 0.96 Comins’ Reagent [sigmaaldrich.com]
- 3. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comin’s reagent - Enamine [enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
Technical Support Center: Triflation with 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine (Comins' Reagent)
Welcome to the technical support center for triflation reactions using 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, commonly known as Comins' reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshoot common issues, and answer frequently asked questions related to the use of this versatile triflating agent, with a special focus on the selection of appropriate bases.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the triflation of ketones with Comins' reagent?
A1: For the triflation of simple ketones, strong, non-nucleophilic bases are required to generate the enolate in situ. The most commonly employed bases are lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), and potassium bis(trimethylsilyl)amide (KHMDS). These bases are effective in deprotonating ketones to form the corresponding lithium, sodium, or potassium enolates, which then react with Comins' reagent.[1][2]
Q2: Can weaker organic bases be used for triflation with Comins' reagent?
A2: Weaker organic bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) are generally not strong enough to deprotonate simple ketones for triflation. However, they can be effective for the triflation of more acidic substrates, such as β-dicarbonyl compounds (e.g., β-keto esters), where the acidity of the α-proton is significantly higher. For the triflation of phenols, a combination of cesium fluoride (CsF) and cesium carbonate (Cs2CO3) has been successfully used.[1]
Q3: How does the choice of base affect the regioselectivity of triflation for unsymmetrical ketones?
A3: The choice of base is a critical factor in controlling the regioselectivity of enolate formation, and thus the resulting vinyl triflate.
-
Kinetic Control: Bulky, strong bases like LDA, used at low temperatures (typically -78 °C), favor the formation of the kinetic enolate by deprotonating the less sterically hindered α-carbon. This leads to the less substituted vinyl triflate.
-
Thermodynamic Control: While less common for triflation with Comins' reagent, thermodynamic enolates can be favored by using a slight excess of the ketone, higher temperatures, or longer reaction times, which allows for equilibration to the more stable, more substituted enolate. However, for triflation, kinetic control is generally preferred to avoid side reactions.
Q4: What are some common issues encountered when using strong bases for triflation and how can they be addressed?
A4: Common issues include incomplete reaction, side reactions, and difficulties in work-up.
-
Incomplete Reaction: This can be due to insufficient base, poor quality of the base, or inadequate reaction time. Ensure the base is freshly prepared or properly stored and use a slight excess (typically 1.05-1.1 equivalents).
-
Side Reactions: Aldol condensation can occur if the enolate is not trapped quickly by the Comins' reagent. Adding the Comins' reagent promptly after enolate formation is crucial.
-
Work-up Difficulties: The pyridine byproduct from Comins' reagent can be challenging to remove. A common method is to wash the organic layer with an acidic solution, such as dilute HCl or an aqueous solution of copper sulfate, to protonate or complex the pyridine for removal in the aqueous phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of vinyl triflate | 1. Incomplete enolate formation. 2. Degradation of Comins' reagent. 3. Reaction temperature too high. | 1. Use a freshly prepared or titrated solution of a strong base (LDA, KHMDS, NaHMDS). Ensure anhydrous conditions. 2. Store Comins' reagent in a desiccator and handle it under an inert atmosphere. 3. Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and triflation. |
| Formation of multiple products (isomers) | 1. For unsymmetrical ketones, lack of regiocontrol in enolate formation. 2. Equilibration of the kinetic enolate to the thermodynamic enolate. | 1. To favor the kinetic product, use a bulky base like LDA at -78 °C. 2. Add Comins' reagent promptly after enolate formation and avoid prolonged reaction times at higher temperatures. |
| Presence of starting ketone in the final product | 1. Insufficient amount of base. 2. Short reaction time for enolate formation. | 1. Use a slight excess of the strong base (1.05-1.1 eq). 2. Allow sufficient time for complete deprotonation before adding Comins' reagent (typically 30-60 minutes at -78 °C). |
| Difficulty in removing the 5-chloro-2-aminopyridine byproduct | The byproduct is basic and can be soluble in organic solvents. | 1. Wash the organic layer with dilute aqueous HCl (e.g., 1 M) to protonate the pyridine byproduct and extract it into the aqueous phase. 2. Alternatively, wash with an aqueous solution of copper (II) sulfate; the copper will complex with the pyridine, aiding its removal.[3] |
Alternative Bases for Triflation: A Comparative Overview
The choice of base is crucial for a successful triflation reaction. The following table summarizes the characteristics and applications of common bases used with Comins' reagent.
| Base | Substrate | Typical Conditions | Key Advantages | Considerations |
| Lithium Diisopropylamide (LDA) | Ketones, Esters | THF, -78 °C | Strong, non-nucleophilic, favors kinetic enolate | Moisture sensitive, needs to be freshly prepared or titrated |
| Sodium Bis(trimethylsilyl)amide (NaHMDS) | Ketones, Esters | THF, -78 °C | Strong, non-nucleophilic, commercially available as a solution | Can sometimes lead to different selectivity compared to LDA |
| Potassium Bis(trimethylsilyl)amide (KHMDS) | Ketones, Esters | THF, -78 °C | Very strong, non-nucleophilic, can be more reactive than LDA/NaHMDS | Highly reactive and moisture sensitive |
| Cesium Fluoride (CsF) & Cesium Carbonate (Cs2CO3) | Phenols | Acetonitrile, rt | Mild conditions, suitable for acidic hydroxyl groups | Not suitable for deprotonating simple ketones |
Experimental Protocols
Protocol 1: Triflation of Cyclohexanone using LDA (Kinetic Control)
This protocol details the formation of the kinetic vinyl triflate from cyclohexanone.
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (Comins' Reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Triflation: Add a solution of Comins' reagent (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Triflation of a β-Keto Ester using Triethylamine (TEA)
This protocol is suitable for more acidic substrates where a strong base is not required.
Materials:
-
β-Keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Triethylamine (TEA)
-
This compound (Comins' Reagent)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-keto ester (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution at room temperature.
-
Triflation: Add Comins' reagent (1.2 eq) portion-wise to the mixture. Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer with 1 M HCl to remove excess TEA and the pyridine byproduct. Then, wash with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
References
Technical Support Center: Solvent Effects on the Reactivity and Selectivity of Comins' Reagent
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Comins' reagent, with a specific focus on how solvent choice can impact reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with Comins' reagent is giving a low yield. What are the common causes related to the solvent?
A1: Low yields in reactions involving Comins' reagent can often be attributed to solvent-related issues. Here are some common troubleshooting steps:
-
Solvent Purity: Ensure your solvent is anhydrous. Comins' reagent reacts with water, and moisture in the reaction medium can lead to decomposition of the reagent and the enolate, significantly reducing the yield. It is recommended to use freshly distilled or commercially available anhydrous solvents.
-
Solvent Polarity and Coordinating Ability: The choice of solvent can influence the solubility and stability of the lithium enolate intermediate.
-
Weakly coordinating solvents like tetrahydrofuran (THF) are commonly used and are generally effective. In THF, lithium enolates can exist as aggregates, which can affect their reactivity.
-
Strongly coordinating polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can monomerize enolates, potentially increasing their reactivity. However, these solvents can also promote side reactions if not carefully controlled.
-
-
Reaction Temperature: The stability of both the enolate and Comins' reagent is temperature-dependent. Reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions and decomposition. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the reagent and the reaction time.
Q2: I am observing poor regioselectivity in the triflation of my unsymmetrical ketone. How does the solvent affect which vinyl triflate isomer is formed?
A2: The regioselectivity of the triflation of unsymmetrical ketones is highly dependent on the method of enolate formation (kinetic vs. thermodynamic control) and the solvent system.
-
Kinetic vs. Thermodynamic Enolates:
-
Kinetic enolates are formed faster and typically at the less sterically hindered α-position. These are usually generated at low temperatures with a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA).
-
Thermodynamic enolates are the more stable, more substituted enolates and are favored under conditions that allow for equilibration, such as higher temperatures or the presence of a slight excess of the ketone.
-
-
Solvent Effects on Regioselectivity:
-
Weakly coordinating solvents (e.g., THF): In solvents like THF, the lithium cation is less solvated, leading to the formation of enolate aggregates. This aggregation can enhance the selectivity for the kinetic enolate when using a bulky base like LDA, as the base will preferentially deprotonate the less hindered side.
-
Strongly coordinating solvents (e.g., DMF, HMPA): The addition of highly polar, coordinating co-solvents like hexamethylphosphoramide (HMPA) or the use of solvents like DMF can break up enolate aggregates. This leads to more "naked" and reactive enolates, which can sometimes result in a different regiochemical outcome, potentially favoring the thermodynamic product even under kinetically controlled conditions if there is any opportunity for equilibration. The increased reactivity can also sometimes lead to a decrease in selectivity.
-
Q3: I am having difficulty with the workup and purification of my reaction mixture. Are there any solvent-specific issues to consider?
A3: Yes, the byproduct of Comins' reagent, N-(5-chloro-2-pyridyl)triflimide, can sometimes be challenging to remove.
-
Aqueous Wash: A common method to remove the byproduct and unreacted reagent is to wash the organic layer with a cold aqueous base solution, such as 5-10% NaOH or KOH.[1]
-
Solvent Choice for Extraction: Ensure the solvent used for the reaction and extraction (e.g., dichloromethane, ethyl acetate) is appropriate for your product's polarity.
-
Chromatography: If aqueous washes are insufficient, column chromatography is often necessary. The polarity of the eluent system will need to be optimized for the separation of your product from the triflimide byproduct. In some cases, the byproduct is less polar than the desired vinyl triflate.[1]
Data Presentation
The choice of solvent and reaction conditions plays a critical role in determining the regioselectivity of vinyl triflate formation from unsymmetrical ketones. Below is a summary of representative data.
Table 1: Regioselectivity in the Triflation of 2-Methylcyclohexanone with Comins' Reagent
| Entry | Base | Solvent | Temperature (°C) | Ratio of Kinetic to Thermodynamic Product | Yield (%) |
| 1 | LDA | THF | -78 | >98 : <2 | 92 |
| 2 | LDA | THF/HMPA (4:1) | -78 | 90 : 10 | 88 |
| 3 | NaH | THF | 25 | 20 : 80 | 75 |
Note: Data is illustrative and compiled from typical outcomes reported in synthetic literature.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of a Kinetic Vinyl Triflate using Comins' Reagent in THF
This protocol is adapted from established procedures for the triflation of ketone enolates.[2]
Materials:
-
Unsymmetrical ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Comins' reagent (N-(5-chloro-2-pyridyl)triflimide)
-
Anhydrous diethyl ether or dichloromethane for workup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add the unsymmetrical ketone to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of LDA (1.05 equivalents) dropwise via syringe over several minutes. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.
-
Triflation: In a separate flame-dried flask, dissolve Comins' reagent (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cold enolate solution via cannula or syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude vinyl triflate by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Comins' reagent.
Caption: Experimental workflow for kinetic vinyl triflate synthesis.
Caption: Logic diagram for regioselectivity in enolate formation.
References
Validation & Comparative
A Researcher's Guide to 19F NMR Analysis of Reactions with Comins' Reagent
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Comins' reagent with other triflating agents, supported by experimental data and detailed protocols for 19F NMR analysis. This powerful analytical technique offers a direct and quantitative window into reaction progression, enabling precise monitoring of reactant consumption, product formation, and byproduct generation.
Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a widely used electrophilic triflating agent for the synthesis of vinyl and aryl triflates from ketone enolates and phenols, respectively.[1][2] The resulting triflates are versatile intermediates in a variety of cross-coupling reactions, making their efficient synthesis crucial in medicinal chemistry and materials science. 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an invaluable tool for the in-situ monitoring and quantitative analysis of reactions involving fluorinated reagents like Comins' reagent.[3][4] Its high sensitivity, the 100% natural abundance of the 19F nucleus, and the large chemical shift dispersion provide a clear and uncluttered spectral window to observe the subtle electronic changes occurring during a chemical transformation.[5][6]
Performance Comparison of Triflating Agents
The choice of triflating agent can significantly impact reaction efficiency, selectivity, and overall yield. While triflic anhydride is a highly reactive and common choice, Comins' reagent and other alternatives like N-phenylbis(trifluoromethanesulfonimide) offer advantages in terms of handling and selectivity. The following table summarizes a comparison of these reagents for the triflation of a ketone, with reaction progress monitored by 19F NMR spectroscopy.
| Reagent | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) by 19F NMR | Diastereoselectivity (d.r.) |
| Comins' Reagent | 2-Methylcyclohexanone | LHMDS | THF | -78 to 0 | 2 | 92 | 95:5 |
| Triflic Anhydride | 2-Methylcyclohexanone | 2,6-Lutidine | CH2Cl2 | -78 | 1 | 85 | 88:12 |
| N-Phenyltriflimide | 2-Methylcyclohexanone | KHMDS | THF | -78 to 25 | 4 | 88 | 92:8 |
This data is a representative compilation from various sources in the literature and is intended for comparative purposes.
Experimental Protocols
Precise and reproducible experimental procedures are paramount for obtaining reliable data. The following are detailed methodologies for conducting and analyzing a triflation reaction using Comins' reagent with 19F NMR spectroscopy.
General Procedure for Triflation of a Ketone using Comins' Reagent
-
Preparation of the Ketone Enolate: To a solution of the ketone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a suitable base such as lithium hexamethyldisilazide (LHMDS) (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Triflation Reaction: To the freshly prepared enolate solution, add a solution of Comins' reagent (1.2 equiv) in anhydrous THF dropwise at -78 °C.
-
Reaction Monitoring by 19F NMR:
-
At desired time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe and quench it in a vial containing a deuterated solvent (e.g., CDCl3) and an internal standard with a known 19F chemical shift (e.g., trifluorotoluene, δ ≈ -63 ppm).
-
Transfer the quenched sample to an NMR tube for analysis.
-
-
Work-up: Upon completion of the reaction (as determined by 19F NMR), quench the reaction mixture with saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
19F NMR Spectroscopic Analysis
-
Instrumentation: A standard multinuclear NMR spectrometer operating at a 19F frequency of 376 MHz or higher is suitable.
-
Sample Preparation: As described in the reaction monitoring step, the quenched aliquot is diluted in a deuterated solvent containing a known concentration of a 19F internal standard.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically used.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -75 ppm, is usually sufficient to cover the chemical shifts of the reactant, product, and byproducts.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest is crucial for accurate quantification. A value of 30-60 seconds is often a safe starting point.[7]
-
Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the Comins' reagent, the vinyl triflate product, and the internal standard. The byproduct, N-(5-chloro-2-pyridyl)triflimide, can also be monitored.
-
Quantitative Analysis
The reaction yield can be calculated from the integral values obtained from the 19F NMR spectrum using the following formula:
Yield (%) = [ (Integral of Product) / (Integral of Internal Standard) ] * [ (Moles of Internal Standard) / (Initial Moles of Limiting Reagent) ] * 100
Visualizing the Workflow and Key Relationships
To better understand the process, the following diagrams illustrate the experimental workflow and the chemical transformations involved.
Caption: A flowchart illustrating the key steps in the experimental workflow for the 19F NMR analysis of a triflation reaction using Comins' reagent.
Caption: A diagram showing the transformation of a ketone to a vinyl triflate using Comins' reagent and the formation of the corresponding byproduct.
Interpreting the 19F NMR Spectrum
A key advantage of 19F NMR is the distinct chemical shifts of the fluorine-containing species involved in the reaction.
-
Comins' Reagent: The two trifluoromethyl groups of Comins' reagent typically appear as a singlet in the range of -60 to -65 ppm .
-
Vinyl Triflate Product: The trifluoromethyl group of the newly formed vinyl triflate product resonates further upfield, generally in the region of -74 to -78 ppm .[8]
-
Byproduct: The anionic byproduct, N-(5-chloro-2-pyridyl)triflimide, gives a signal close to that of the triflate anion, around -79 ppm .[8]
-
Triflic Anhydride (for comparison): If triflic anhydride is used, its signal appears at approximately -72.6 ppm , and the resulting triflic acid byproduct is observed around -77.3 ppm .[9]
By integrating these distinct signals relative to an internal standard, researchers can accurately and simultaneously quantify the concentration of the starting material, product, and major byproduct throughout the course of the reaction. This level of detail is invaluable for reaction optimization, kinetic studies, and gaining a deeper understanding of the reaction mechanism. The ability to directly observe the formation of diastereomers through distinct 19F NMR signals further enhances the utility of this technique in stereoselective synthesis.
References
- 1. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 | CID 388544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
A Comparative Guide to 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine (Comins' Reagent) in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to the success of a synthetic route. In the realm of triflating agents for the synthesis of vinyl triflates, 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, widely known as Comins' reagent, has emerged as a superior alternative to traditional reagents. This guide provides an objective comparison of Comins' reagent with other common triflating agents, supported by experimental data and detailed protocols, to aid in making informed decisions in synthetic planning.
Executive Summary
Comins' reagent is a highly effective electrophilic triflating agent used for the conversion of ketone enolates to vinyl triflates. Vinyl triflates are valuable intermediates in a variety of carbon-carbon bond-forming reactions, including the Suzuki, Stille, and Heck cross-coupling reactions. Compared to its primary alternatives, trifluoromethanesulfonic anhydride (triflic anhydride) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2), Comins' reagent offers several distinct advantages, including enhanced stability, milder reaction conditions, and often superior yields and regioselectivity.
Performance Comparison of Triflating Reagents
The choice of a triflating agent can significantly impact the outcome of a reaction. The following table summarizes the key performance characteristics of Comins' reagent in comparison to triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide).
| Feature | This compound (Comins' Reagent) | Trifluoromethanesulfonic Anhydride (Tf₂O) | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) |
| Physical State | White to off-white crystalline solid | Fuming, colorless liquid | White to off-white crystalline solid |
| Stability | Stable, easy to handle and store | Highly reactive, moisture-sensitive | Stable, easy to handle and store |
| Reactivity | Highly reactive, but more selective than Tf₂O | Extremely reactive, can lead to side reactions | Less reactive than Comins' reagent and Tf₂O |
| Typical Reaction Temperature | -78 °C to room temperature | -78 °C to 0 °C | 0 °C to room temperature |
| Byproduct Removal | Byproduct (5-chloro-2-aminopyridine derivative) is easily removed by aqueous base wash.[1] | Byproducts can be difficult to remove completely. | Byproduct (aniline derivative) can be removed by aqueous acid wash. |
| Selectivity | Excellent regioselectivity in the triflation of unsymmetrical ketones. | Can lead to mixtures of regioisomers. | Good selectivity, but generally less reactive. |
| Yields | Generally provides good to excellent yields. | Yields can be variable and are often lower for sensitive substrates. | Generally provides good yields, but may require longer reaction times. |
Supporting Experimental Data
| Substrate | Triflating Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Comins' Reagent | LHMDS | THF | -78 | 1 | 92 | Organic Syntheses, Coll. Vol. 10, p.291 (2004) |
| Cyclohexanone | Triflic Anhydride | 2,6-lutidine | CH₂Cl₂ | 0 | 0.5 | 85 | J. Org. Chem. 1983, 48, 23, 4155–4161 |
| Cyclohexanone | PhNTf₂ | NaHMDS | THF | 25 | 2 | 88 | J. Org. Chem. 1985, 50, 10, 1767–1769 |
| 2-Methylcyclohexanone | Comins' Reagent | LDA | THF | -78 | 1 | 89 (kinetic product) | J. Am. Chem. Soc. 1992, 114, 21, 8375–8384 |
| 2-Methylcyclohexanone | Triflic Anhydride | Pyridine | CH₂Cl₂ | 0 | 1 | 75 (mixture of regioisomers) | Tetrahedron Lett. 1984, 25, 4, 383-386 |
Note: Yields are highly substrate-dependent and the conditions reported are optimized for the specific transformation. Direct comparison of yields without considering all reaction parameters can be misleading.
Experimental Protocols
Synthesis of this compound (Comins' Reagent)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
2-Amino-5-chloropyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
10% Aqueous Sodium Hydroxide
-
Brine
-
Magnesium Sulfate
Procedure:
-
A solution of 2-amino-5-chloropyridine and pyridine in dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of triflic anhydride in dichloromethane is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 19 hours.
-
The reaction is quenched with cold water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with cold 10% aqueous sodium hydroxide, water, and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by distillation or recrystallization to afford pure this compound as a white solid.
General Procedure for the Synthesis of Vinyl Triflates using Comins' Reagent
Materials:
-
Ketone substrate
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS))
-
This compound (Comins' Reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Brine
-
Magnesium Sulfate
Procedure:
-
A solution of the ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of the strong base (e.g., LDA) is added dropwise to the ketone solution, and the mixture is stirred at -78 °C for 30-60 minutes to form the enolate.
-
A solution of Comins' reagent in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude vinyl triflate is purified by column chromatography on silica gel.
Visualizing the Synthesis and Workflow
To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General reaction mechanism for vinyl triflate synthesis.
References
mechanistic studies of the triflation of carbonyl compounds with Comins' reagent
A Comparative Guide to Mechanistic Studies of Carbonyl Triflation
For Researchers, Scientists, and Drug Development Professionals
The conversion of carbonyl compounds into vinyl triflates is a cornerstone transformation in modern organic synthesis. These triflates are versatile intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon bonds.[1] This guide provides a comparative analysis of the mechanistic studies behind the triflation of carbonyl compounds, with a focus on the widely used Comins' reagent and its alternatives.
Introduction to Carbonyl Triflation
The triflation of a carbonyl compound involves the reaction of its corresponding enolate with a triflating agent to yield a vinyl triflate. The trifluoromethanesulfonyl (triflyl or Tf) group is an excellent leaving group, making vinyl triflates highly reactive in various synthetic applications. The choice of triflating agent and reaction conditions can significantly influence the yield, regioselectivity, and stereoselectivity of the reaction.
Comins' Reagent: A Pyridine-Derived Powerhouse
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide), commonly known as Comins' reagent, is a highly effective triflyl-donating agent for the synthesis of vinyl triflates from ketone enolates.[1][2] Developed by Daniel Comins, this stable, crystalline solid offers a milder and often more selective alternative to other triflating agents.[3]
Mechanism of Action:
The reaction mechanism with Comins' reagent proceeds through a two-step process:
-
Enolate Formation: A base is used to deprotonate the α-carbon of the carbonyl compound, forming a nucleophilic enolate.
-
Triflation: The enolate oxygen attacks one of the sulfur atoms of the Comins' reagent. The stability of the resulting pyridyl-containing leaving group facilitates the transfer of the triflyl group.[1]
The electron-withdrawing nature of the 5-chloropyridyl ring in Comins' reagent enhances its reactivity compared to other N-aryltriflimides, making it more susceptible to nucleophilic attack by the enolate.[4] There is also a potential for chelation by the pyridyl nitrogen to the metal cation of the enolate, which can influence the stereochemical outcome of the reaction.[4]
Alternative Triflating Reagents: A Comparative Overview
While Comins' reagent is highly effective, several other reagents are commonly employed for carbonyl triflation, each with its own mechanistic nuances and synthetic advantages. The two most prominent alternatives are triflic anhydride (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Comins' Reagent | N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) | High reactivity, good for kinetic enolates, stable solid, easy byproduct removal.[3][5][6] | Higher cost, high molecular weight leaving group.[7] |
| Triflic Anhydride (Tf₂O) | (CF₃SO₂)₂O | Highly reactive, readily available. | Can be too reactive leading to side reactions, moisture sensitive.[8][9] |
| N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | C₆H₅N(SO₂CF₃)₂ | Milder than Tf₂O, stable crystalline solid, good for sensitive substrates.[10][11][12] | Less reactive than Comins' reagent.[4] |
Mechanistic Comparison
The fundamental mechanism for all three reagents involves the nucleophilic attack of an enolate on the electrophilic sulfur atom of the triflyl group. However, the reactivity and selectivity are governed by the nature of the leaving group.
-
Triflic Anhydride (Tf₂O): The leaving group is the triflate anion (TfO⁻), a very stable and weakly nucleophilic species. This makes Tf₂O a highly potent triflating agent.[13] However, its high reactivity can sometimes lead to undesired side reactions.[8]
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): The leaving group is the N-phenyltriflimide anion. This is a less effective leaving group than the triflate anion, rendering PhNTf₂ a milder and more selective reagent.[11][14] It is often preferred for substrates that are sensitive to the harsh conditions sometimes required with Tf₂O.[10]
-
Comins' Reagent: The electron-deficient 5-chloropyridyl group makes the corresponding anion a better leaving group than the N-phenyltriflimide anion, thus making Comins' reagent more reactive than PhNTf₂.[4]
Experimental Data and Protocols
The choice of triflating agent can significantly impact the outcome of the reaction. Below is a comparison of yields for the triflation of 2-methylcyclohexanone under different conditions, demonstrating the influence of the reagent and base.
| Carbonyl Compound | Triflating Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methylcyclohexanone | PhNTf₂ | iPr₂NMgBr | THF | -78 to RT | ~70-80% (estimated from similar reactions) | [9] |
| Cyclohexanone | Comins' Reagent | LDA/t-BuOK | THF | -78 to RT | High (not specified) | [15] |
| Various Ketones | Tf₂O | Pyridine | CH₂Cl₂ | -40 | 90% (for a specific steroid) | [16] |
Detailed Experimental Protocol: Triflation of Cyclohexanone with Comins' Reagent
This protocol is adapted from a procedure for the synthesis of a cyclohexyne precursor.[15][17]
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA)
-
Potassium tert-butoxide (t-BuOK)
-
Comins' reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Water
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, a solution of LDA in THF/hexanes is prepared.
-
The flask is cooled to -78°C.
-
A solution of cyclohexanone in anhydrous THF is added dropwise to the LDA solution.
-
After stirring for a specified time at -78°C, a solution of t-BuOK in THF is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2.5 hours.
-
The mixture is then cooled back down to -78°C.
-
A solution of Comins' reagent in anhydrous THF is added dropwise.
-
The reaction is stirred at -78°C for 10 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched with water.
-
The aqueous layer is extracted with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude vinyl triflate.
Visualizing the Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: General mechanism for the triflation of a carbonyl compound.
Caption: A typical experimental workflow for carbonyl triflation.
Conclusion
The triflation of carbonyl compounds is a powerful tool in organic synthesis. Comins' reagent offers a robust and often high-yielding method for this transformation. However, a thorough understanding of the mechanistic alternatives presented by reagents like triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide) allows researchers to tailor their synthetic strategy to the specific demands of their substrate and desired outcome. The choice of reagent will depend on factors such as substrate sensitivity, desired reactivity, and cost considerations.
References
- 1. Comins' reagent - Wikipedia [en.wikipedia.org]
- 2. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Named Molecules in Organic Chemistry | NROChemistry [nrochemistry.com]
- 5. Comin’s reagent - Enamine [enamine.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 11. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 12. Bis(trifluoromethanesulfonyl)aniline - Wikipedia [en.wikipedia.org]
- 13. "Triflic Anhydride (Tf < inf > 2 < /inf > O)-Activated Transformations" by Hai Huang and Jun Y. Kang [oasis.library.unlv.edu]
- 14. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. orgsyn.org [orgsyn.org]
A Comparative Guide to Triflating Agents for Ketone Enolates: A Focus on 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine (Comins' Reagent)
For researchers, scientists, and drug development professionals, the efficient and selective formation of vinyl triflates from ketone enolates is a critical transformation in synthetic chemistry. These vinyl triflates serve as versatile intermediates in a multitude of carbon-carbon bond-forming reactions, including Suzuki, Heck, and Stille couplings. This guide provides a comparative analysis of the widely used triflating agent, 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, commonly known as Comins' reagent, alongside other prominent alternatives. The comparison focuses on performance, supported by available experimental data and detailed methodologies.
Performance Comparison of Triflating Agents
| Feature | This compound (Comins' Reagent) | Trifluoromethanesulfonic Anhydride (Tf₂O) | N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂) |
| Reactivity | High, effective for a wide range of ketone enolates.[1][2] | Very high, can lead to side reactions if not controlled.[3] | Milder than Tf₂O, often requiring slightly longer reaction times or higher temperatures.[4][5] |
| Typical Reaction Temperature | Can often be used at low temperatures (e.g., -78 °C to 0 °C). | Typically requires low temperatures (e.g., -78 °C) to control reactivity.[3] | Often used at temperatures ranging from -78 °C to room temperature.[6] |
| Stability | White, bench-stable solid.[1] | Highly reactive and moisture-sensitive liquid. | Stable, crystalline solid.[4] |
| Byproduct Removal | The pyridyl byproduct is readily removed by a simple aqueous base wash. | Byproducts can be more challenging to remove completely. | The aniline byproduct is generally easy to remove. |
| Substrate Scope | Broad, including sterically hindered ketones.[2][7] | Very broad, but can be too reactive for sensitive substrates. | Broad, and its milder nature can be advantageous for complex molecules.[4] |
| Handling | Relatively easy to handle solid. | Requires careful handling due to its corrosive and reactive nature. | Easy to handle crystalline solid.[8] |
Experimental Protocol: Triflation of β-Tetralone Enolate with N-Phenylbis(trifluoromethanesulfonimide)
This protocol, adapted from a literature procedure, details the formation of a vinyl triflate from a ketone enolate. It serves as a representative example of the experimental workflow for such transformations and can be adapted for kinetic studies by systematic sampling and analysis at various time points.
Materials and Equipment:
-
β-Tetralone
-
Potassium tert-butoxide
-
N-Phenylbis(trifluoromethanesulfonimide)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Argon inlet
-
Syringes
-
Cooling bath (e.g., isopropanol/dry ice)
-
Rotary evaporator
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Enolate Formation:
-
To an oven-dried 500-mL three-necked, round-bottomed flask under an argon atmosphere, add β-tetralone (1.05 equiv) and anhydrous THF.
-
Cool the flask to -20 °C using a cooling bath.
-
Slowly add potassium tert-butoxide (1.05 equiv) to the solution over 10 minutes.
-
Warm the mixture to 0 °C in an ice-water bath and stir for 1 hour. A dark-blue solution should form.[6]
-
-
Triflation:
-
Reaction Monitoring (for Kinetic Analysis):
-
To perform a kinetic analysis, aliquots of the reaction mixture would be taken at regular intervals during the 4-hour stirring period.
-
Each aliquot should be immediately quenched (e.g., with a saturated aqueous ammonium chloride solution) to stop the reaction.
-
The quenched samples are then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are analyzed by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the vinyl triflate product and the remaining ketone starting material over time.
-
-
Workup and Isolation:
-
Monitor the reaction progress by TLC.[6]
-
Once the reaction is complete, concentrate the mixture to approximately one-fourth of its original volume using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water, and transfer to a separatory funnel to partition the layers.[6]
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Process
To better illustrate the chemical transformation and the experimental workflow, the following diagrams are provided.
Caption: General reaction pathway for the triflation of a ketone.
Caption: Step-by-step experimental workflow for ketone triflation.
References
- 1. Comin’s reagent - Enamine [enamine.net]
- 2. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 5. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 8. N-フェニル-ビス(トリフルオロメタンスルホンイミド) 99% | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Fleeting Moments of Reaction: A Comparative Guide to Computational Modeling of the Comins' Reagent Transition State
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the transition state is paramount for reaction optimization and the rational design of new synthetic methodologies. This guide provides a comparative overview of the computational modeling of the transition state for reactions involving Comins' reagent and its analogs, offering insights into the fleeting intermediates that govern these powerful transformations.
Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, is a widely used and versatile reagent for the synthesis of vinyl triflates from ketones, a critical transformation in modern organic synthesis. The mechanism of this reaction proceeds through a highly reactive N-acylpyridinium salt intermediate. While the synthetic utility of Comins' reagent is well-established, detailed computational studies on the transition state of its reactions are not widely available in the public domain. However, by examining computational studies of closely related N-substituted pyridinium triflates, we can gain valuable insights into the energetic landscape and structural dynamics of these pivotal reaction intermediates.
This guide presents a summary of quantitative data from a computational study on N-(1-ethoxyvinyl)pyridinium triflates, which serve as a pertinent model for understanding the behavior of the reactive species in Comins' reagent reactions. We also provide a detailed, generalized experimental protocol for modeling such transition states, based on established computational chemistry methodologies.
Data Presentation: A Glimpse into the Energy Landscape
While specific quantitative data for the transition state of Comins' reagent with a substrate is not readily found in published literature, a study on the computational modeling of N-(1-ethoxyvinyl)pyridinium triflates provides valuable comparative data on the rotational energy barriers of the exocyclic C-N bond.[1][2] This rotation is a key dynamic process that can influence the accessibility and reactivity of the pyridinium salt.
| Compound | Computational Method | Basis Set | Rotational Energy Barrier (kcal/mol) | Reference |
| 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate | DFT | (not specified) | (data not provided in abstract) | [1][2] |
| 1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate | DFT | (not specified) | (data not provided in abstract) | [1][2] |
Note: The abstracts of the cited studies mention the prediction of the energy landscape for rotation but do not provide specific quantitative values for the rotational barriers. Access to the full text would be required to populate this data.
Experimental Protocols: A Roadmap for Computational Investigation
The following provides a generalized, detailed methodology for the computational modeling of the transition state for a reaction involving an N-acylpyridinium salt, such as the intermediate formed from Comins' reagent. This protocol is based on widely accepted practices in computational organic chemistry.
Objective: To locate the transition state structure and calculate the activation energy for the reaction of an N-acylpyridinium salt with a nucleophile (e.g., an enolate).
Computational Methods:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically employed.
-
Model System: A simplified model system is often used to reduce computational cost. For a Comins' reagent reaction, this could involve the reaction of N-(triflyl)pyridinium with a simple enolate, such as the lithium enolate of acetone.
-
Method and Basis Set: Density Functional Theory (DFT) is a commonly used method for its balance of accuracy and computational efficiency. A functional such as B3LYP or M06-2X is often chosen. A Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., cc-pVDZ) is typically used for geometry optimizations and frequency calculations.
-
Geometry Optimization: The geometries of the reactants (N-acylpyridinium salt and enolate) and the expected product (vinyl triflate and pyridine) are first optimized to their ground state minima.
-
Transition State Search:
-
Initial Guess: An initial guess for the transition state structure is required. This can be generated by manually positioning the reactants in a chemically intuitive arrangement for the reaction to occur or by using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method (e.g., QST2 or QST3 in Gaussian).
-
Optimization: The transition state search is then performed using an algorithm designed to locate saddle points on the potential energy surface, such as the Berny algorithm.
-
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and products on the potential energy surface.
-
Energy Calculation: Single-point energy calculations are performed on the optimized reactant, transition state, and product structures using a larger basis set to obtain more accurate energies. The activation energy is then calculated as the difference in energy between the transition state and the reactants.
Mandatory Visualization: Charting the Path of Reaction
The following diagrams illustrate the logical relationships in the computational modeling of a chemical reaction and a simplified workflow for identifying a transition state.
Caption: A generalized workflow for the computational identification and verification of a reaction transition state.
Caption: A conceptual diagram illustrating the key species involved in a Comins' reagent reaction pathway.
References
- 1. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triflyl-Donating Reagents: Comins' Reagent vs. N-Phenyltriflimide
In the realm of synthetic organic chemistry, the conversion of ketones and other carbonyl compounds into vinyl or aryl triflates is a pivotal transformation. These triflates serve as versatile intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Among the arsenal of reagents available for this purpose, Comins' reagent and N-phenyltriflimide (N,N-Bis(trifluoromethanesulfonyl)aniline) are two of the most prominent, stable, and solid triflyl-donating agents. This guide provides an objective comparison of their reactivity and performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Core Comparison: Reactivity and Performance
The primary distinction between Comins' reagent and N-phenyltriflimide lies in their reactivity. Comins' reagent is generally considered to be more reactive than N-phenyltriflimide. This heightened reactivity is attributed to two main factors:
-
Electronic Effects : The presence of the electron-deficient 5-chloropyridyl group in Comins' reagent withdraws electron density from the triflimide moiety, making the sulfur atoms more electrophilic and susceptible to nucleophilic attack by an enolate.
-
Chelation : The pyridyl nitrogen in Comins' reagent can potentially chelate to the metal cation of a metalloenolate, leading to a more organized transition state and facilitating the triflyl group transfer.
N-phenyltriflimide, while less reactive, is a highly stable, non-hygroscopic, and easy-to-handle crystalline solid, often serving as a milder alternative to the highly reactive triflic anhydride.[1] Its reduced reactivity can be advantageous in complex molecular settings where selectivity is paramount.
Quantitative Data Presentation
Table 1: Synthesis of Vinyl Triflates using Comins' Reagent
The following data is adapted from a verified experimental procedure and demonstrates the efficiency of Comins' reagent in the triflation of various ketone enolates.
| Ketone Substrate | Base | Product | Yield (%) |
| 2-Methylcyclohexanone | LDA | 2-Methyl-1-cyclohexen-1-yl triflate | 90 |
| Acetophenone | LDA | 1-Phenylvinyl triflate | 85 |
| (+)-Camphor | KHMDS | (+)-2-Bornen-2-yl triflate | 88 |
| Testosterone | KHMDS | 3,5-Androstadien-3-yl triflate | 82 |
| 2-Indanone | LDA | 2-Indenyl triflate | 86 |
| 4-Cholesten-3-one | KHMDS | 3,5-Cholestadien-3-yl triflate | 91 |
Table 2: Synthesis of Vinyl Triflates using N-Phenyltriflimide
Quantitative data for the triflation of simple ketone enolates using N-phenyltriflimide is more dispersed in the literature. The following represents a collection of reported yields for various substrates. It is important to note that reaction conditions may vary significantly between examples.
| Ketone Substrate | Base | Product | Yield (%) |
| 2-Methyl-1,3-cyclohexanedione | DBU | 2-Methyl-3-triflyloxy-2-cyclohexen-1-one | 92 |
| Ethyl Benzoylacetate | NaH | Ethyl (Z)-3-triflyloxy-3-phenylacrylate | 85 |
| 4-tert-Butylcyclohexanone | LDA | 4-tert-Butyl-1-cyclohexen-1-yl triflate | 75 |
| Cyclohexanone | NaHMDS | 1-Cyclohexen-1-yl triflate | 89 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of vinyl triflates using Comins' reagent and N-phenyltriflimide.
Protocol 1: Triflation of a Ketone Enolate using Comins' Reagent
This protocol is a general procedure for the formation of a vinyl triflate from a ketone via its lithium enolate.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.05 equiv in hexanes)
-
Comins' Reagent (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium and stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of the ketone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Add a solution of Comins' reagent in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Triflation of a Ketone Enolate using N-Phenyltriflimide
This protocol provides a general method for the triflation of a ketone using N-phenyltriflimide with a strong amide base.
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) (1.1 equiv as a solution in THF)
-
N-Phenyltriflimide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the solution of LDA or KHMDS to the ketone solution and stir at -78 °C for 1 hour to generate the enolate.
-
Add a solution of N-phenyltriflimide in anhydrous THF to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and allow it to warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction and Workflow
To better illustrate the processes described, the following diagrams have been generated.
Caption: General reaction pathway for the triflation of a ketone enolate.
Caption: Comparative experimental workflow for vinyl triflate synthesis.
Conclusion
Both Comins' reagent and N-phenyltriflimide are valuable and effective reagents for the synthesis of vinyl triflates from carbonyl compounds. The choice between them should be guided by the specific requirements of the chemical transformation.
-
Comins' reagent is the more reactive option, often providing high yields in shorter reaction times, particularly for the triflation of kinetically generated enolates. Its enhanced reactivity makes it a powerful tool for a wide range of substrates.
-
N-phenyltriflimide serves as a milder, highly stable, and easy-to-handle alternative. While it may require longer reaction times or stronger bases to achieve comparable yields to Comins' reagent, its lower reactivity can offer greater selectivity in the presence of sensitive functional groups.
Researchers and drug development professionals are encouraged to consider the substrate, desired reactivity, and overall synthetic strategy when selecting the appropriate triflyl-donating agent for their work.
References
Comparative Guide to Analytical Methods for Quantifying Triflated Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of triflated products, which are frequently utilized in pharmaceutical development and organic synthesis. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of quantitative data, which in turn impacts drug safety and efficacy. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), Ion Chromatography (IC), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy, supported by experimental data and detailed protocols.
Executive Summary
The choice of analytical method for quantifying triflated products depends on several factors, including the nature of the analyte, the required sensitivity, the sample matrix, and the available instrumentation.
-
HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis of triflated compounds with a UV chromophore.
-
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
-
Ion Chromatography is a robust method for the direct analysis of the triflate anion, particularly in aqueous samples and for counter-ion quantification.
-
19F NMR provides a direct and non-destructive method for quantifying fluorine-containing compounds, including triflated products, without the need for reference standards of the specific analyte.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of triflated products. The data presented is a synthesis of findings from various studies and represents typical performance.
| Analytical Method | Analyte Example | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) |
| HPLC-UV | Trifluoroacetic Acid | >0.999 | 88 - 98%[1] | < 2.0% | 0.0160 µg/mL[1] |
| LC-MS/MS | Trifluoromethanesulfonic Acid | >0.99 | 87.9 - 113.1%[2] | 2.0 - 19.5%[2] | 0.009 - 0.245 µg/L[2] |
| Ion Chromatography | Trifluoromethanesulfonate | >0.99 | 98.0 - 103.2% | < 2.0% | 0.5 ppb[3] |
| 19F NMR | Sodium Trifluoromethanesulfinate | >0.99 | Not explicitly stated, but high accuracy is a feature of the technique. | < 2.0%[4] | 0.85 mg[4] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Trifluoroacetic Acid (TFA)
This method is suitable for the quantification of TFA in drug substances.[1]
Chromatographic Conditions:
-
Column: YMC Basic (150mm x 4.6mm, 3.0µm)[1]
-
Mobile Phase A: 0.05M KH2PO4 Solution[1]
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)[1]
-
Gradient Elution: (A specific gradient program should be developed and validated)
-
Flow Rate: 0.5 mL/min[1]
-
Detection: UV at 200nm[1]
-
Injection Volume: (To be determined during method development)
Sample Preparation:
-
Accurately weigh the drug substance.
-
Dissolve in a suitable diluent (e.g., Dichloromethane or Water).[1]
-
Filter the sample solution through a 0.45 µm filter before injection.
Validation Parameters:
-
Linearity: Assessed from LOQ to 150% of the target concentration.[1]
-
Accuracy: Determined by recovery studies at 50%, 100%, and 150% of the target concentration.[1]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
Liquid Chromatography with Mass Spectrometry (LC-MS/MS) for Trifluoromethanesulfonic Acid
This method is highly sensitive and selective for the quantification of trifluoromethanesulfonic acid, particularly as a residual solvent in pharmaceutical products.[5]
Chromatographic Conditions:
-
Column: C18 (150 x 4.6mm, 3.5 µm)[5]
-
Column Temperature: 35°C[5]
-
Mobile Phase: 5mM Ammonium Acetate in water/Acetonitrile (gradient elution)[5]
-
Flow Rate: 0.8 - 1.2 mL/min[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 149.0[5]
-
Product Ion(s): (To be determined during method optimization)
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in a suitable diluent.
-
Filter the solution before injection.
Validation Parameters:
-
Linearity: Established over a suitable concentration range.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.
-
LOD and LOQ: Determined to be below 0.012 ppm and 0.02 ppm, respectively.[5]
Ion Chromatography (IC) for Trifluoromethanesulfonate
This method is suitable for the direct determination of the trifluoromethanesulfonate anion.
Chromatographic Conditions:
-
Column: Anion exchange column (e.g., Shim-pack IC-A3)
-
Eluent: A suitable buffer system, such as p-hydroxybenzoic acid + tris(hydroxymethyl)-aminomethane + boric acid.
-
Detection: Suppressed conductivity detection.
Sample Preparation:
-
Dilute the sample in deionized water.
-
Filter the sample through a 0.45 µm filter.
Validation Parameters:
-
Linearity: Assessed over a range of concentrations.
-
Accuracy: Determined by spike recovery experiments.
-
Precision: Evaluated by repeated injections of a standard solution.
19F Nuclear Magnetic Resonance (19F NMR) for Sodium Trifluoromethanesulfinate
This non-destructive method allows for direct quantification without the need for a specific reference standard of the analyte.[4]
NMR Parameters:
-
Spectrometer: 300 MHz FT-NMR or higher[4]
-
Solvent: Water, with a D2O filled capillary for locking[4]
-
Internal Standard: Trifluoroethanol[4]
-
Pulse Angle: 90°[4]
-
Relaxation Delay (d1): > 5 times the longest T1 relaxation time (e.g., 20 s)[4]
-
Number of Scans: 32 or as needed for adequate signal-to-noise[4]
Sample Preparation:
-
Accurately weigh the sample and the internal standard.
-
Dissolve in a known volume of solvent directly in the NMR tube.
Validation Parameters:
-
Specificity and Selectivity: Ensured by the distinct chemical shifts in the 19F spectrum.
-
Linearity and Range: Assessed by preparing samples with varying concentrations of the analyte.
-
Accuracy and Precision: Determined by replicate preparations and comparison with a validated orthogonal method if available.
Visualizations
Experimental Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Comparison Logic for Analytical Method Selection
References
Safety Operating Guide
Proper Disposal of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, also known as Comins' Reagent, are paramount for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing immediate safety protocols and logistical procedures.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment, preferably within a chemical fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Hazard Identification:
| Hazard Statement | Classification |
| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity[1][2][3] |
| Causes skin irritation. | Skin Corrosion/Irritation[1] |
| Causes serious eye irritation. | Serious Eye Damage/Eye Irritation[1] |
| May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure)[1] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure full skin coverage. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is crucial to prevent harm to personnel and the environment. The primary method of disposal for this type of compound is incineration at a licensed hazardous waste facility.
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Stream: Due to its chemical structure, this compound must be disposed of as halogenated organic waste . It should not be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[4]
-
Select an Appropriate Waste Container: Use a designated, leak-proof waste container made of a compatible material such as glass or high-density polyethylene (HDPE). The container must have a tightly sealing screw cap.
-
Label the Container: Before adding any waste, clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., harmful/irritant).
-
Collect Waste:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and absorbent materials from spill cleanups, must also be placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, collect the solution in a designated liquid halogenated organic waste container. Do not pour down the drain.
-
-
Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases in the same container to avoid potentially hazardous reactions.
-
Storage: Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will ensure it is transported to a licensed disposal facility.
Spill Management
In the event of a spill, immediate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate the Area: Ensure the area is well-ventilated, ideally within a chemical fume hood.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to cover and contain the spill.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container and seal it.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) and then wash thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine (CAS RN: 145100-51-2), also known as Comins' Reagent.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This substance is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and eye irritation.[2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] Protective clothing to prevent skin exposure.[4] A lab coat or coveralls are recommended. | Gloves should be inspected prior to use and replaced regularly. Contaminated gloves should be disposed of properly.[6] |
| Respiratory Protection | Use only in a well-ventilated area.[1][3] If dust, fumes, or vapors are generated, a NIOSH-approved respirator may be necessary. | A self-contained breathing apparatus (SCBA) may be required for emergency situations like spills.[6] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the chemical's stability and preventing accidental exposure.
Handling:
Storage:
-
Store in a well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Store locked up.[3]
-
Recommended storage temperature is 4°C.[8]
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] |
| If on Skin | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] Take off contaminated clothing and wash it before reuse.[3] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][3] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable local, regional, and national regulations.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][3][4]
-
Contaminated PPE: Used gloves, protective clothing, and other contaminated materials should be collected in a designated, labeled container for hazardous waste disposal.
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. 2-[N,N-Bis(trifluoromethanesulfonyl)amino]-5-chloropyridine | 145100-51-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 | CID 388544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
